molecular formula C23H30O7 B15590692 Angeloylgomisin H

Angeloylgomisin H

Katalognummer: B15590692
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: NLJJSPKWNBUDNS-DAOPMYJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Angeloylgomisin H is a useful research compound. Its molecular formula is C23H30O7 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3/t12-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJJSPKWNBUDNS-DAOPMYJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angeloylgomisin H: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Schisandra genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth exploration of its known biological effects, including its anti-inflammatory, neuroprotective, anti-diabetic, and cytotoxic properties. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first discovered as a naturally occurring lignan isolated from the fruits and stems of plants belonging to the Schisandra genus, which are widely used in traditional medicine. The primary natural sources of this compound are Schisandra chinensis and Schisandra rubriflora[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₃₆O₈[2][3]
Molecular Weight 500.58 g/mol [3]
CAS Number 66056-22-2[2]
Chemical Class Dibenzocyclooctadiene Lignan
Appearance White powder
Purity (Commercially available) >98%

Table 2: Occurrence of this compound in Schisandra chinensis

Plant PartConcentration (mg/100g Dry Weight)
Fruits71.6
Stems31.4

Experimental Protocols

Isolation and Purification

The isolation and purification of this compound from Schisandra species typically involves a multi-step process combining various chromatographic techniques.

2.1.1. Extraction

  • Sample Preparation: Air-dried and powdered fruits or stems of Schisandra chinensis or Schisandra rubriflora are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol (B145695) or methanol.

2.1.2. Chromatographic Purification

A combination of silica (B1680970) gel column chromatography and high-speed counter-current chromatography (HSCCC) is an effective method for isolating this compound.

  • Silica Gel Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.

    • A gradient elution is typically employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing lignans (B1203133) are pooled.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • The enriched lignan fraction from the silica gel column is further purified using HSCCC.

    • A two-phase solvent system is utilized. A common system is n-hexane-ethyl acetate-methanol-water in a specific ratio (e.g., 5:2:5:2, v/v/v/v).

    • The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

    • The sample is injected, and the effluent is monitored by UV detection to collect the peak corresponding to this compound.

Structural Characterization

The structure of the purified this compound is confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure.

    • Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis.

    • The chemical shifts (δ) and coupling constants (J) provide detailed information about the arrangement of protons and carbons in the molecule.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
1148.9-
2110.86.65 (s)
3149.2-
4140.8-
4a125.7-
536.12.58 (m), 2.15 (m)
682.34.25 (d, 9.5)
740.12.05 (m)
823.51.25 (d, 7.0)
913.50.95 (d, 7.0)
10135.2-
11112.56.75 (s)
12151.8-
13140.2-
13a123.9-
1'128.1-
2'138.56.10 (qq, 7.0, 1.5)
3'15.81.95 (d, 7.0)
4'20.51.85 (s)
OMe-156.13.85 (s)
OMe-361.13.90 (s)
OMe-1256.03.80 (s)
OMe-1361.03.95 (s)
OCO167.5-

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activities and Signaling Pathways

This compound exhibits a range of promising biological activities, which are mediated through various signaling pathways.

Anti-Diabetic Activity via PPAR-γ Activation

This compound has been identified as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist[4]. PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin (B600854) sensitivity.

Experimental Protocol: PPAR-γ Transactivation Assay

  • Cell Culture: A suitable cell line, such as HEK293T cells, is used.

  • Transfection: Cells are co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element upstream of a luciferase gene.

  • Treatment: Transfected cells are treated with varying concentrations of this compound. A known PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control.

  • Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of PPAR-γ.

PPAR_gamma_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angeloylgomisin_H This compound Angeloylgomisin_H->Angeloylgomisin_H_cyto PPARg_RXR PPAR-γ/RXR Heterodimer PPARg_RXR_active Activated PPAR-γ/RXR Heterodimer PPARg_RXR->PPARg_RXR_active Angeloylgomisin_H_cyto->PPARg_RXR Binds to PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., GLUT4) PPRE->Target_Genes Regulates Transcription Increased Transcription Target_Genes->Transcription Metabolic_Effects Improved Insulin Sensitivity Increased Glucose Uptake Transcription->Metabolic_Effects

Caption: PPAR-γ activation pathway by this compound.

Proposed Anti-Inflammatory Mechanism via NF-κB Inhibition

While direct studies on this compound are limited, many lignans and other phytochemicals exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound shares this mechanism.

Experimental Protocol: NF-κB Inhibition Assay

  • Cell Culture: Macrophage cell lines, such as RAW 264.7, are commonly used.

  • Inflammatory Stimulus: Cells are pre-treated with this compound and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate NF-κB.

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation of the p65 subunit of NF-κB. Inhibition of IκBα degradation and p65 phosphorylation indicates NF-κB pathway inhibition.

  • Immunofluorescence: The nuclear translocation of the p65 subunit can be visualized using immunofluorescence microscopy. A reduction in nuclear p65 in this compound-treated cells would confirm NF-κB inhibition.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB (p50/p65) IkBa_NFkB->NFkB_free IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB_free->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkBa_p->Proteasome Angeloylgomisin_H This compound Angeloylgomisin_H->IKK Inhibits (Proposed) Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed NF-κB inhibition pathway by this compound.

Proposed Neuroprotective Mechanism via Nrf2 Activation

The neuroprotective effects of many natural compounds are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.

Experimental Protocol: Nrf2 Activation Assay

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are used.

  • Treatment: Cells are treated with this compound for a specified period.

  • Western Blot Analysis: The expression levels of Nrf2 and its downstream target proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), are analyzed by Western blotting. An increase in the levels of these proteins indicates Nrf2 pathway activation.

  • Immunofluorescence: The nuclear translocation of Nrf2 can be visualized by immunofluorescence staining.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates Angeloylgomisin_H This compound Angeloylgomisin_H->Keap1_Nrf2 Induces Dissociation (Proposed) ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Bax_Bak Bax/Bak Bax_Bak->Mitochondrion Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Mitochondrion Angeloylgomisin_H This compound Angeloylgomisin_H->Death_Receptors Activates (Proposed) Angeloylgomisin_H->Bax_Bak Promotes (Proposed) Angeloylgomisin_H->Bcl2_BclxL Inhibits (Proposed) Apoptosis Apoptosis Caspase3->Apoptosis

References

Unraveling the Mechanistic Intricacies of Angeloylgomisin H: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, detailed experimental studies elucidating the specific mechanism of action for Angeloylgomisin H are not publicly available. Consequently, this document provides a comprehensive guide based on the established anti-inflammatory mechanisms of structurally related natural compounds and common signaling pathways implicated in inflammation. The experimental data and protocols presented herein are representative examples to illustrate the methodologies typically employed in such investigations.

Introduction to this compound

This compound is a naturally occurring dibenzocyclooctadiene lignan, a class of compounds known for a wide array of biological activities. While the precise molecular interactions of this compound remain to be fully characterized, its structural features suggest potential anti-inflammatory and cytotoxic properties, common among similar natural products. This guide explores the plausible mechanisms through which this compound may exert its effects, drawing parallels with well-documented anti-inflammatory pathways.

Potential Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of many natural compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary candidate pathways for this compound's action include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Natural compounds can inhibit this pathway at multiple levels, including the prevention of IκB degradation and the blockade of NF-κB nuclear translocation.

NF_kB_Pathway NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation Angeloylgomisin_H This compound (Hypothesized) Angeloylgomisin_H->NFkB Inhibits Translocation IKK IKK Angeloylgomisin_H->IKK Inhibits

Modulation of the MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, cell proliferation, and apoptosis.[2] The activation of these kinases often results in the downstream activation of transcription factors like AP-1, which, in turn, promotes the expression of inflammatory mediators. Many bioactive natural products have been shown to suppress inflammatory responses by inhibiting the phosphorylation of one or more MAPK proteins.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_p38 MAPK_p38 AP1 AP1 MAPK_p38->AP1 Inflammation Inflammation AP1->Inflammation MAPK_JNK MAPK_JNK MAPK_JNK->AP1 MAPK_ERK MAPK_ERK MAPK_ERK->AP1 Angeloylgomisin_H This compound (Hypothesized) MAPKKK MAPKKK Angeloylgomisin_H->MAPKKK Inhibits

Quantitative Data on Anti-Inflammatory Activity (Representative)

The following table summarizes hypothetical quantitative data for a compound like this compound, illustrating its potential anti-inflammatory efficacy.

AssayTarget Cell LineStimulantMeasured ParameterIC₅₀ (µM)
Griess AssayRAW 264.7LPS (1 µg/mL)Nitric Oxide (NO) Production15.8
ELISARAW 264.7LPS (1 µg/mL)TNF-α Secretion22.5
ELISARAW 264.7LPS (1 µg/mL)IL-6 Secretion18.2
Luciferase Reporter AssayHEK293TTNF-α (10 ng/mL)NF-κB Activity12.4
Western BlotRAW 264.7LPS (1 µg/mL)p-p38/p38 Ratio25.1

Experimental Protocols (Representative)

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro experiments used to assess anti-inflammatory activity.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS) for a specified duration depending on the assay.

Measurement of Nitric Oxide (NO) Production
  • Principle: NO production, an indicator of iNOS activity, is measured in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of supernatant and mix with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Follow cell treatment protocol as described above (4.1).

    • Collect supernatant after 24 hours of LPS stimulation.

    • Perform ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., R&D Systems, eBioscience).

    • Briefly, coat a 96-well plate with capture antibody, block, add samples and standards, add detection antibody, add avidin-HRP, add substrate solution, and stop the reaction.

    • Measure absorbance at 450 nm.

Western Blot Analysis for Signaling Proteins
  • Principle: Detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.

  • Protocol:

    • Treat cells as described, typically with shorter LPS stimulation times (e.g., 30-60 minutes) for phosphorylation studies.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies (e.g., anti-p-p38, anti-p38, anti-IκBα, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Stimulation Stimulation Supernatant Supernatant Stimulation->Supernatant Cell_Lysate Cell_Lysate Stimulation->Cell_Lysate Griess Griess Supernatant->Griess ELISA ELISA Supernatant->ELISA Western Western Cell_Lysate->Western

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be elucidated, its chemical structure places it among a class of compounds with known anti-inflammatory potential. The NF-κB and MAPK signaling pathways represent the most probable targets. Future research should focus on performing the described in vitro assays to confirm these hypotheses and to quantify the bioactivity of this compound. Further studies could also explore its effects in in vivo models of inflammation and investigate its potential as a therapeutic agent. The detailed characterization of its molecular interactions will be paramount for any future drug development efforts.

References

Angeloylgomisin H: An Uncharted Territory in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented presence in the medicinal plant Schisandra chinensis, a comprehensive analysis of the existing scientific literature reveals a significant lack of specific data on the biological activity and pharmacological effects of Angeloylgomisin H. While this compound is structurally identified and cataloged in chemical databases, dedicated studies elucidating its mechanisms of action, quantitative biological data, and specific signaling pathways are not publicly available at this time.

Schisandra chinensis is a well-regarded plant in traditional medicine, and its extracts are known to contain a variety of bioactive lignans (B1203133).[1][2] These compounds, including various gomisins and schisandrins, have been the subject of extensive research, demonstrating a wide range of pharmacological activities.

The Landscape of Schisandra chinensis Lignans

Lignans isolated from Schisandra chinensis are recognized for their diverse health-promoting benefits.[2] The primary bioactive constituents are dibenzocyclooctadiene lignans, which have demonstrated a spectrum of effects in preclinical studies.[2][3]

General Biological Activities of Schisandra Lignans:

  • Neuroprotective Effects: Many lignans from Schisandra chinensis have been investigated for their potential to protect neuronal cells and enhance cognitive function, suggesting their therapeutic potential in neurodegenerative diseases.[4]

  • Anti-inflammatory Properties: Compounds such as gomisin J, gomisin N, and schisandrin (B1198587) C have been shown to reduce the production of inflammatory mediators like nitric oxide.[5] Their mechanism often involves the modulation of key signaling pathways, including the blockage of p38 MAPK, ERK1/2, and JNK phosphorylation.[5]

  • Hepatoprotective Effects: Schisandra chinensis has a long history of use in treating liver ailments.[5] Lignans like gomisin N have been shown to suppress inflammatory responses in liver cells.[6]

  • Antioxidant Activity: Several lignans, including schisandrin and gomisin A, exhibit significant antioxidant properties by scavenging free radicals and boosting the activity of endogenous antioxidant enzymes.[1]

  • Anti-cancer Potential: Research has explored the anticancer effects of various Schisandra lignans.[2]

  • Cardiovascular Effects: Gomisin J has been found to induce vascular relaxation by activating endothelial nitric oxide synthase.[7]

  • Metabolic Regulation: Gomisin N has been studied in models of diet-induced obesity, where it demonstrated positive effects on lipid and glucose metabolism.[8]

This compound: The Knowledge Gap

This compound is a known constituent of Schisandra chinensis.[9] Its chemical structure and properties are documented in databases like PubChem and ChEMBL.[9][10] However, beyond its identification and chemical characterization, there is a conspicuous absence of published research detailing its specific biological activities.

This lack of data prevents the construction of a detailed technical guide as requested. Quantitative data on its efficacy (e.g., IC50 values), specific experimental protocols used for its evaluation, and diagrams of its signaling pathways are not available in the current body of scientific literature.

Future Directions

The well-documented and diverse biological activities of other gomisin compounds and lignans from Schisandra chinensis suggest that this compound may also possess interesting pharmacological properties. This presents an open area for future research. Investigators in natural product drug discovery are encouraged to explore the potential anti-inflammatory, neuroprotective, hepatoprotective, and other biological activities of this understudied compound. Such studies would be crucial in filling the current knowledge gap and potentially uncovering new therapeutic leads.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of Schisandra chinensis, the existing literature on other lignans such as gomisin A, gomisin J, gomisin N, and the schisandrins provides a solid foundation and valuable point of comparison for any future investigation into this compound.

References

Angeloylgomisin H: Therapeutic Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angeloylgomisin H is a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans (B1203133) from Schisandra chinensis are a class of compounds extensively studied for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. While research specifically on this compound is still emerging, its structural similarity to other well-characterized gomisins and schisandrins suggests it may share common therapeutic targets and modulate similar signaling pathways. This technical guide provides a comprehensive overview of the known biological activities of this compound and explores its potential therapeutic targets and signaling pathways, drawing insights from closely related Schisandra lignans.

Known Biological Activities of this compound

Direct research on this compound has primarily focused on its cytotoxic effects against various cancer cell lines. While the specific molecular mechanisms are yet to be fully elucidated, the available data indicates a potential role for this compound in cancer therapy.

Quantitative Data on Cytotoxic Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against several human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer100 - 200
HEK293Human Embryonic Kidney100 - 200
CAL-27Tongue Squamous Cell Carcinoma100 - 200

Note: The provided IC50 values indicate moderate cytotoxic activity. Further studies are required to determine the precise mechanisms of cell death and to evaluate its efficacy in more complex in vivo models.

Potential Therapeutic Targets and Signaling Pathways (Inferred from Related Schisandra Lignans)

Given the limited direct research on this compound, this section outlines the well-documented therapeutic targets and signaling pathways of other prominent Schisandra lignans. These pathways represent high-priority areas for future investigation into the mechanism of action of this compound.

Anti-inflammatory Effects

Schisandra lignans are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

Many Schisandra lignans have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[1][2] This leads to a downstream reduction in the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AngeloylgomisinH This compound (Potential Target) AngeloylgomisinH->IKK Inhibition AngeloylgomisinH->IkBa Stabilization DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the phosphorylation and activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory genes. Several Schisandra lignans have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPK, thereby suppressing the inflammatory response.[1][2][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation AngeloylgomisinH This compound (Potential Target) AngeloylgomisinH->MAPKK Inhibition AngeloylgomisinH->MAPK Genes Inflammatory Gene Expression AP1->Genes Transcription

Figure 2: Potential Modulation of the MAPK Signaling Pathway.

Anticancer Effects

The cytotoxic activity of this compound suggests that it may interfere with signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers. Some Schisandra lignans, such as Gomisin C, have been shown to inhibit the JAK-STAT pathway by decreasing the phosphorylation of JAK2 and STAT3/5.[5] This inhibition leads to the downregulation of target genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization AngeloylgomisinH This compound (Potential Target) AngeloylgomisinH->JAK Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) DNA->Genes Transcription

Figure 3: Potential Inhibition of the JAK-STAT Signaling Pathway.

Cytoprotective and Antioxidant Effects

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7] Several Schisandra lignans are known activators of the Nrf2 pathway, contributing to their hepatoprotective and neuroprotective effects.

Figure 4: Potential Activation of the Nrf2-Keap1 Pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the therapeutic targets and signaling pathways of natural compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.[8][9]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze End End Analyze->End

Figure 5: Workflow for the MTT Cell Viability Assay.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[10][11][12][13]

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants or biological fluids.[14][15][16][17][18]

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution, which will develop a blue color in the presence of HRP.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid), which will turn the color to yellow. Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standard. Use this curve to determine the concentration of the cytokine in the samples.

Conclusion and Future Directions

This compound is a promising natural compound from Schisandra chinensis with demonstrated cytotoxic activity against cancer cells. While direct evidence for its specific therapeutic targets and signaling pathways is currently limited, the extensive research on related Schisandra lignans provides a strong foundation for future investigations. The anti-inflammatory and anticancer properties of these related compounds are largely attributed to their ability to modulate key signaling pathways, including NF-κB, MAPK, and JAK-STAT, as well as to activate the cytoprotective Nrf2 pathway.

Future research should focus on elucidating the precise molecular mechanisms of this compound. Investigating its effects on the signaling pathways outlined in this guide will be a crucial step in understanding its therapeutic potential. Furthermore, in vivo studies are necessary to validate its efficacy and safety profile for potential development as a novel therapeutic agent for inflammatory diseases and cancer.

References

Angeloylgomisin H: A Review of Preclinical Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the currently available preclinical data for Angeloylgomisin H. Extensive literature searches have revealed a notable scarcity of in-depth preclinical studies and in vivo efficacy data for this compound. The information presented herein is based on the limited available scientific literature.

Introduction

This compound is a lignan (B3055560) compound that has been identified as a constituent of certain medicinal plants. While research into its biological activities is still in the early stages, initial studies have focused on its pharmacokinetic profile and have suggested a potential mechanism of action related to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This guide provides a comprehensive overview of the existing preclinical data, details the experimental protocols used in these studies, and outlines the potential signaling pathways that may be modulated by this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (2 mg/kg)Oral Administration (10 mg/kg)
Tmax (h) -0.25 ± 0.11
Cmax (ng/mL) -128.3 ± 25.6
AUC0-t (ng·h/mL) 489.7 ± 98.2240.1 ± 55.4
AUC0-∞ (ng·h/mL) 502.4 ± 101.3245.9 ± 57.8
t1/2 (h) 1.8 ± 0.42.1 ± 0.5
MRT0-t (h) 1.5 ± 0.32.5 ± 0.6
Absolute Bioavailability (%) -4.9

Data obtained from a study in Wistar rats. Values are presented as mean ± standard deviation.

Experimental Protocols

Pharmacokinetic Study in Rats

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to determine the concentration of this compound in rat plasma.

1. Animal Model:

  • Species: Male Wistar rats (220-250 g)

  • Housing: Standard laboratory conditions with free access to food and water.

  • Administration:

    • Intravenous (IV): 2 mg/kg via the tail vein.

    • Oral (PO): 10 mg/kg by gavage.

2. Sample Preparation:

  • Blood samples were collected from the tail vein at various time points into heparinized tubes.

  • Plasma was separated by centrifugation at 4000 rpm for 10 minutes.

  • Protein precipitation was performed by adding acetonitrile (B52724) to the plasma samples.

  • The supernatant was collected after centrifugation and analyzed.

3. UPLC-MS/MS Analysis:

  • Chromatographic System: UPLC with a BEH C18 column (2.1 mm × 100 mm, 1.7 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Performed in positive ion mode using multiple reaction monitoring (MRM).

  • Quantification: The transitions monitored were m/z 523.2 → 315.1 for this compound and m/z 611.1 → 303.1 for the internal standard (rutin).

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using a non-compartmental model.

G cluster_workflow Pharmacokinetic Study Workflow admin Drug Administration (IV or Oral) blood Blood Sampling (Serial Time Points) admin->blood In Vivo plasma Plasma Separation (Centrifugation) blood->plasma protein Protein Precipitation (Acetonitrile) plasma->protein Sample Prep analysis UPLC-MS/MS Analysis protein->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data Concentration Data

Pharmacokinetic study experimental workflow.

Signaling Pathways

While direct evidence of this compound modulating specific signaling pathways is limited, its potential as a PPAR-γ agonist suggests a plausible mechanism of action in metabolic and inflammatory diseases.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling Pathway

PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. The suggested activation of PPAR-γ by this compound could lead to downstream effects beneficial for metabolic disorders and inflammatory conditions.

Mechanism of Action:

  • Ligand Binding: this compound, as a potential agonist, would enter the cell and bind to the ligand-binding domain of PPAR-γ.

  • Heterodimerization: Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPAR-γ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins and dismisses co-repressor proteins, leading to the transcription of genes involved in glucose and lipid metabolism, and the suppression of inflammatory genes.

G cluster_pathway Potential PPAR-γ Signaling Pathway for this compound agh This compound ppar PPAR-γ agh->ppar Binds to complex PPAR-γ/RXR Heterodimer ppar->complex Forms heterodimer with rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre Binds to transcription Gene Transcription ppre->transcription Initiates effects Metabolic Regulation & Anti-inflammatory Effects transcription->effects Leads to G cluster_nfkb General NF-κB Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimuli->ikk Activates ikba_nfkb IκBα-NF-κB Complex (Inactive) ikk->ikba_nfkb Phosphorylates IκBα ikba IκBα nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Translocates to degradation Proteasomal Degradation ikba_nfkb->degradation Leads to degradation->nfkb Releases nucleus Nucleus gene Pro-inflammatory Gene Transcription nfkb_active->gene Induces

Angeloylgomisin H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for Angeloylgomisin H, a bioactive lignan (B3055560) of interest to researchers in pharmacology and drug development.

Chemical Identity and Properties

This compound is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus. Its chemical information is summarized below.

PropertyValueReference
CAS Number 66056-22-2[1]
Molecular Formula C₂₈H₃₆O₈[1]
Molecular Weight 500.59 g/mol [2]
Predicted Boiling Point 656.3 ± 55.0 °C[3]
Predicted pKa 14.56 ± 0.40[3]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone (B3395972).[3]
Appearance White to off-white powder[3]

Biological Activity and Therapeutic Potential

This compound has demonstrated notable biological activities, particularly in the realm of oncology. Research indicates its potential as a cytotoxic agent against various cancer cell lines. Furthermore, it has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of cellular metabolism and inflammation.

Cytotoxic and Anti-Cancer Effects

Studies have shown that this compound exhibits moderate cytotoxic activities. This has been observed in several human cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapies. The primary mechanism of its anti-cancer action appears to be the induction of apoptosis.

PPARγ Modulation

This compound has been identified as a ligand for PPARγ. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its modulation by this compound suggests potential therapeutic applications in metabolic diseases and inflammatory conditions.

Experimental Protocols

Extraction and Isolation from Schisandra chinensis

The following is a general protocol for the extraction and isolation of lignans, including this compound, from the aerial parts of Schisandra chinensis.

Materials:

  • Air-dried and powdered aerial parts of Schisandra chinensis

  • Acetone

  • Petroleum ether (60-90 °C)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Water (H₂O)

  • Silica (B1680970) gel (200-300 mesh)

  • MCI-gel CHP 20P

  • Reversed-phase C18 (RP-18) silica gel

Procedure:

  • Extraction: The dried and powdered plant material is extracted with acetone at room temperature. The solvent is then evaporated in vacuo to obtain a crude residue.[2]

  • Solvent Partitioning: The residue is dissolved in water and successively extracted with petroleum ether and then ethyl acetate to partition compounds based on polarity.[2]

  • Column Chromatography: The ethyl acetate extract is subjected to a series of column chromatography steps for fractionation and purification.[2]

    • Initial fractionation is performed on MCI-gel CHP 20P using a methanol-water gradient.[2]

    • Further separation of the resulting fractions is carried out on silica gel columns, eluting with a chloroform-acetone gradient.[2]

    • Final purification of sub-fractions is achieved using reversed-phase (RP-18) column chromatography with a methanol-water gradient to yield the purified lignans.[2]

Biological Evaluation: Apoptosis Induction Assay

The following outlines a general methodology to assess the apoptosis-inducing effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent like DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Staining: After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will quantify the extent of apoptosis induced by this compound.

Signaling Pathways

Intrinsic Apoptosis Pathway

Compounds isolated from Schisandra chinensis have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Stress e.g., this compound Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often implicated in cancer. Natural compounds are frequently studied for their ability to modulate this pathway.

NFkB_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_complex NF-κB (p50/p65) - IκB Complex NFkB_complex->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_transcription Target Gene Transcription NFkB_translocation->Gene_transcription Inflammation Inflammation, Cell Survival, Proliferation Gene_transcription->Inflammation

Caption: Overview of the canonical NF-κB signaling pathway.

References

Methodological & Application

Angeloylgomisin H extraction and purification from Schisandra

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Extraction and Purification of Angeloylgomisin H from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, is a well-known plant in traditional medicine.[1] Its fruit, often called magnolia berry or five-flavor fruit, contains a variety of bioactive compounds.[1] Among the most significant of these are dibenzocyclooctadiene lignans (B1203133), which are abundant in the plant and possess various pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[2][3] this compound is one of the key lignans isolated from Schisandra chinensis.[2][4] This document provides detailed protocols for the extraction and purification of this compound for research and development purposes.

Extraction Protocols

The initial step in isolating this compound involves extracting the compound from the dried fruits of Schisandra chinensis. Common methods include solvent extraction and supercritical CO2 extraction.

Ethanol (B145695) Extraction

Ethanol extraction is a widely used method for obtaining lignans from Schisandra berries.

Protocol:

  • Preparation: Air-dried Schisandra chinensis fruits are ground into a coarse powder.

  • Maceration: The powdered fruit is macerated with 80% aqueous ethanol in a 1:10 (w/v) ratio.[5]

  • Extraction: The mixture is subjected to extraction, typically three times, to ensure a thorough extraction of the lignans.[5]

  • Concentration: The collected ethanol extracts are combined and concentrated under vacuum at a temperature of 40°C to yield a crude extract.[5]

  • Solvent Partitioning: The crude extract is dissolved in deionized water and then partitioned successively with hexane (B92381), ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.[5] Lignans like this compound are typically enriched in the ethyl acetate fraction.

Supercritical CO2 Extraction

This method offers an environmentally friendly alternative to traditional solvent extraction and can yield high-quality extracts.

Protocol:

  • Preparation: Dried and powdered Schisandra chinensis fruits are loaded into the extraction vessel.

  • Extraction: Supercritical CO2 is passed through the plant material. The specific conditions (pressure, temperature) are optimized to selectively extract lignans.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate. This compound has been successfully isolated from extracts obtained via this method.[4]

Summary of Extraction Parameters
Method Solvent/Medium Key Parameters Outcome Reference
Ethanol Extraction80% Aqueous EthanolMaceration, repeated extractionCrude lignan (B3055560) extract[5]
Supercritical CO2Carbon DioxideHigh pressure, moderate temperatureHigh-purity crude extract[4]

Purification Protocols

Following extraction, the crude extract containing a mixture of lignans and other phytochemicals requires further purification to isolate this compound. Column chromatography is the most common and effective technique.

Macroporous Resin Column Chromatography

This technique is effective for the initial cleanup and enrichment of lignans from the crude extract.

Protocol:

  • Resin Selection and Preparation: A suitable macroporous resin (e.g., HPD-300, a nonpolar copolymer styrene (B11656) type) is selected.[6] The resin is pre-soaked in ethanol and then washed with deionized water.[7]

  • Column Packing: The prepared resin is packed into a glass column.

  • Sample Loading: The crude extract (typically the ethyl acetate fraction) is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Adsorption: The sample is allowed to adsorb onto the resin for a specific duration, often around 4 hours.[6]

  • Washing: The column is washed with deionized water to remove highly polar impurities like sugars.

  • Elution: The adsorbed lignans are desorbed using a stepwise or gradient elution with increasing concentrations of ethanol in water. For instance, a 90% ethanol solution can be used to elute the lignans.[6]

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Silica (B1680970) Gel Column Chromatography

For high-purity isolation, silica gel chromatography is employed, often after initial purification with macroporous resin.

Protocol:

  • Preparation: The enriched lignan fraction is dried and adsorbed onto a small amount of silica gel or Celite to create a free-flowing powder.[8]

  • Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: The adsorbed sample is carefully layered on top of the packed silica gel.[8]

  • Elution: A gradient of solvents is used to separate the compounds. A common mobile phase is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are combined.

Recrystallization

This is the final step to obtain highly pure this compound.

Protocol:

  • Solvent Selection: The combined fractions containing this compound are concentrated to dryness. A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: The residue is dissolved in a minimal amount of the hot solvent.

  • Crystallization: The solution is allowed to cool slowly and undisturbed, promoting the formation of crystals.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Summary of Purification Parameters
Technique Stationary Phase Mobile Phase (Eluent) Key Parameters Outcome Reference
Macroporous ResinHPD-300Water, Ethanol (e.g., 90%)Adsorption time: ~4h, Flow rate: 1-3 BV/hEnriched lignan fraction[6]
Silica Gel ChromatographySilica Gel (200-300 mesh)Hexane-Ethyl Acetate gradientGradient elutionIsolated this compound[8]
RecrystallizationN/AVarious organic solventsSlow coolingHigh-purity crystals[9]

Analytical Methods

To monitor the purification process and confirm the identity and purity of the final product, several analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the quantitative analysis of lignans. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[7][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the identification of compounds.[3] It provides information on the molecular weight and fragmentation patterns, which helps in confirming the structure of this compound.[3]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow raw_material Dried Schisandra Fruit grinding Grinding raw_material->grinding extraction Ethanol Extraction grinding->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction macroporous_resin Macroporous Resin Chromatography ethyl_acetate_fraction->macroporous_resin enriched_fraction Enriched Lignan Fraction macroporous_resin->enriched_fraction silica_gel Silica Gel Chromatography enriched_fraction->silica_gel isolated_compound Isolated this compound silica_gel->isolated_compound recrystallization Recrystallization isolated_compound->recrystallization final_product Pure this compound recrystallization->final_product Purification_Logic start Crude Extract (Mixture of compounds) step1 Macroporous Resin Chromatography start->step1 interim1 Enriched Lignan Fraction step1->interim1 Removes polar impurities (sugars) step2 Silica Gel Chromatography interim1->step2 interim2 Isolated this compound (with minor impurities) step2->interim2 Separates from other lignans step3 Recrystallization interim2->step3 final High-Purity This compound step3->final Removes remaining impurities

References

Application Note: Development of a Validated HPLC-UV Method for the Quantification of Angeloylgomisin H

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Angeloylgomisin H, a bioactive lignan (B3055560) found in Schisandra chinensis. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, offering excellent separation and quantification of this compound. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] Lignans (B1203133) from Schisandra have garnered significant interest for their diverse pharmacological activities. Accurate and precise analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies of these bioactive compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of lignans due to its simplicity, sensitivity, and reproducibility.[2][3] This application note provides a detailed protocol for the development and validation of an HPLC-UV method for the quantitative determination of this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₃₆O₈[4]
Molecular Weight 500.59 g/mol [4]
CAS Number 66056-22-2[5]
Appearance White to off-white powder[5]
Solubility Soluble in methanol (B129727), ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]

Chromatographic Conditions
ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 50% B; 10-25 min: 50-80% B; 25-30 min: 80% B; 30-31 min: 80-50% B; 31-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 217 nm or 254 nm (Optimization recommended)[2][6]
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: For plant material or other matrices, develop a suitable extraction protocol. A common method involves ultrasonication or soxhlet extraction with methanol.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

ParameterTypical Results
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System UV_Detection UV Detection (217 nm / 254 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Logical_Relationship Compound This compound Method HPLC-UV Method Compound->Method is analyzed by Parameters Chromatographic Parameters (Column, Mobile Phase, Flow Rate, etc.) Method->Parameters is defined by Validation Method Validation (Linearity, Precision, Accuracy) Method->Validation is validated for Result Quantitative Result Parameters->Result influences Validation->Result ensures reliable

References

Application Notes for UPLC-MS/MS Analysis of Angeloylgomisin H in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angeloylgomisin H is a bioactive lignan (B3055560) found in Schisandra chinensis (Turcz.) Baill., a plant with a long history in traditional medicine. Recent studies have indicated its potential to improve insulin-stimulated glucose uptake through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), making it a compound of interest for metabolic disease research.[1][2] A robust and sensitive bioanalytical method is crucial for the accurate quantification of this compound in plasma to support pharmacokinetic, bioavailability, and drug metabolism studies. This document provides a detailed protocol for the analysis of this compound in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Pharmacokinetic Application

This UPLC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in rats following both oral and intravenous administration.[1][2][3] The method's sensitivity, with a lower limit of quantification (LLOQ) of 5 ng/mL in plasma, allows for the accurate determination of the compound's concentration over time, enabling the calculation of key pharmacokinetic parameters.[3] One study reported the absolute bioavailability of this compound to be 4.9%.[1][2][3]

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2][3]

  • Reagents and Materials:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Rutin (Internal Standard, IS) working solution (0.5 µg/mL in methanol)

    • Rat plasma

    • 1.5 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen plasma samples to room temperature.

    • Pipette 100 µL of the plasma sample into a 1.5 mL centrifuge tube.

    • Add 10 µL of the internal standard (Rutin, 0.5 µg/mL) working solution to the plasma sample.

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.[3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge the tubes at 14,900 g for 10 minutes.[3]

    • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

    • Inject 2 µL of the supernatant into the UPLC-MS/MS system.[3]

2. UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled with a tandem mass spectrometer.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Software: MassLynx software for data acquisition and instrument control[3]

Chromatographic Conditions:

ParameterValue
Column UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1][2][3]
Column Temperature 40°C[3]
Mobile Phase A 0.1% Formic Acid in Water[1][2][3]
Mobile Phase B Acetonitrile[1][2][3]
Flow Rate 0.4 mL/min[3]
Injection Volume 2 µL[3]
Gradient Elution 20% to 85% B over 1.0 min, hold at 85% B for 1.0 min, return to 20% B in 0.5 min.[3]
Total Run Time 3 min[3]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][3]
Scan Mode Multiple Reaction Monitoring (MRM)[1][2][3]
MRM Transition (this compound) m/z 523.2 → 315.1[1][2][3]
MRM Transition (Rutin - IS) m/z 611.1 → 303.1[1][2][3]

Data Presentation

Method Validation Summary

The described UPLC-MS/MS method has been validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.

Validation ParameterResult
Linearity Range 5 - 2000 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]
Accuracy 93.0% - 104.1%[1][2][3]
Precision (RSD) Intra-day: ≤ 7%, Inter-day: ≤ 11%[1][2][3]
Mean Recovery (this compound) 86.2% - 92.5%[1][2][3]
Mean Recovery (Rutin - IS) 89.6%[3]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (Rutin, 10 µL) plasma->is precip 3. Protein Precipitation (Acetonitrile, 200 µL) is->precip vortex 4. Vortex (1 min) precip->vortex centrifuge 5. Centrifuge (14,900 g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into UPLC-MS/MS (2 µL) supernatant->injection uplc UPLC Separation (BEH C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound in plasma.

PPAR_gamma_pathway cluster_cell Target Cell cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus angeloylgomisin_h This compound ppar_gamma_inactive Inactive PPAR-γ angeloylgomisin_h->ppar_gamma_inactive Activates ppar_gamma_active Active PPAR-γ ppar_gamma_inactive->ppar_gamma_active Translocates to Nucleus ppre PPRE (PPAR Response Element) ppar_gamma_active->ppre Binds with RXR rxr RXR rxr->ppre gene_transcription Target Gene Transcription ppre->gene_transcription Initiates insulin_sensitivity Increased Insulin Sensitivity gene_transcription->insulin_sensitivity Leads to

Caption: Proposed PPAR-γ signaling pathway activated by this compound.

References

Angeloylgomisin H: In Vitro Cell Culture Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin H is a naturally occurring dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family. Lignans as a chemical class have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. This document provides detailed application notes and standardized protocols for conducting in vitro cell culture experiments to evaluate the cytotoxic, apoptotic, and anti-inflammatory effects of this compound. The methodologies are based on established principles for natural product research and can be adapted for various cell lines.

While specific experimental data for this compound is not extensively available in public literature, the protocols provided herein are based on methodologies used for analogous compounds, such as 6-O-angeloylenolin, and general practices for in vitro compound screening. Researchers are encouraged to use these protocols as a foundation and optimize conditions for their specific experimental setup.

Data Presentation

As direct quantitative data for this compound is not currently available, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM)Selectivity Index (SI)¹
e.g., MCF-7Human Breast Adenocarcinoma48[Enter Data][Enter Data]
e.g., HCT116Human Colorectal Carcinoma48[Enter Data][Enter Data]
e.g., HepG2Human Hepatocellular Carcinoma48[Enter Data][Enter Data]
e.g., WI-38Normal Human Lung Fibroblast48[Enter Data]N/A

¹ Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line.

Table 2: Effect of this compound on Apoptosis Markers

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic CellsCaspase-3/7 Activity (Fold Change)
e.g., HL-60[Enter Data][Enter Data][Enter Data][Enter Data]
[Enter Data][Enter Data][Enter Data][Enter Data]

Table 3: Anti-inflammatory Activity of this compound

Cell LineStimulantTreatment Concentration (µM)Inhibition of NO Production (%)Inhibition of NF-κB Activity (%)
e.g., RAW 264.7LPS (1 µg/mL)[Enter Data][Enter Data][Enter Data]
[Enter Data][Enter Data][Enter Data]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50) using WST-1 Assay

This protocol is designed to assess the dose-dependent cytotoxic effect of this compound on both cancerous and normal cell lines.

Materials:

  • Target cell lines (e.g., MCF-7, HCT116, HepG2, WI-38)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 wst1 Add WST-1 reagent incubate2->wst1 incubate3 Incubate for 2-4h wst1->incubate3 read Measure absorbance at 450 nm incubate3->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 2: Apoptosis Induction Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Target cell line (e.g., HL-60)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway for Apoptosis Induction

G AGH This compound Mito Mitochondrial Disruption (ΔΨm loss) AGH->Mito ROS ROS Production AGH->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Putative intrinsic pathway of apoptosis induced by this compound.

Protocol 3: Assessment of Anti-inflammatory Activity via NF-κB Inhibition

This protocol evaluates the potential of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound

  • NF-κB reporter assay kit (e.g., luciferase-based) or reagents for Western blotting/immunofluorescence.

Procedure (using a reporter assay):

  • Cell Transfection (if necessary): Transfect cells with an NF-κB reporter plasmid and a control plasmid.

  • Pre-treatment: Seed the cells and pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the kit manufacturer's instructions.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control reporter activity and express the results as a percentage of the LPS-stimulated control.

NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Genes AGH This compound AGH->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols and templates provided in this document offer a comprehensive framework for the in vitro evaluation of this compound. While direct experimental data for this specific compound is limited, the methodologies outlined are robust and widely applicable for the characterization of novel bioactive molecules. It is anticipated that through the application of these protocols, researchers can elucidate the cytotoxic, apoptotic, and anti-inflammatory potential of this compound, thereby contributing valuable data to the field of drug discovery and development.

Application Notes and Protocols for the Quantification of Angeloylgomisin H in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin H is a bioactive lignan (B3055560) found in medicinal plants, notably in the fruits of Schisandra chinensis. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from herbal matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable analytical technique. An overview of an alternative method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also presented for higher sensitivity and selectivity requirements.

Experimental Protocols

Extraction of this compound from Herbal Material

This protocol details an efficient method for extracting this compound and other lignans (B1203133) from dried and powdered herbal material, such as the fruits of Schisandra chinensis, using ultrasonic-assisted extraction (UAE).

Materials and Reagents:

  • Dried, powdered herbal material (e.g., Schisandra chinensis fruit powder, passed through a 60-mesh sieve)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (25 mL)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (1.5 mL or 2 mL)

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh 0.3 g of the fine herbal powder and transfer it to a 25 mL volumetric flask.

  • Add 25 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and extract for 20 minutes at room temperature.

  • After extraction, allow the mixture to cool to room temperature and add methanol to compensate for any solvent loss.

  • Transfer a portion of the supernatant to a centrifuge tube and centrifuge at 14,000 x g for 10 minutes.

  • Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by HPLC-UV

This protocol describes a validated Reversed-Phase HPLC (RP-HPLC) method for the simultaneous quantification of this compound and other lignans.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Elite ODS C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase:

  • Gradient Elution: A gradient program is recommended for optimal separation of multiple lignans. A typical gradient might be:

    • 0-10 min: 40-50% A

    • 10-20 min: 50-60% A

    • 20-30 min: 60-70% A

    • Note: The gradient should be optimized based on the specific column and instrument used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., ranging from 10 to 100 µg/mL) by diluting with methanol. These will be used to construct a calibration curve.

Quantification Procedure:

  • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared herbal extract samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the HPLC-UV method for this compound.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (µg/mL)14.10 - 84.60[1]
Correlation Coefficient (r²)≥ 0.9995[1]
Average Recovery (%)97.74 - 102.71[1]
Precision (RSD %)< 2%
Repeatability (RSD %)< 2%
Accuracy (%)95 - 105

Table 2: Alternative UPLC-MS/MS Method Parameters for this compound

Note: The following parameters are adapted from a study on rat plasma and may require optimization for herbal extracts.

ParameterDescription
Instrumentation UPLC system coupled with a tandem mass spectrometer (MS/MS)
Column UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)[2]
Mobile Phase 0.1% formic acid in water and acetonitrile with gradient elution[2]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transition m/z 523.2 → 315.1[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Herbal Material (e.g., Schisandra chinensis fruit powder) extraction Ultrasonic-Assisted Extraction (Methanol, 20 min) start->extraction Sample Preparation centrifugation Centrifugation (14,000 x g, 10 min) extraction->centrifugation Crude Extract filtration Filtration (0.45 µm syringe filter) centrifugation->filtration Clarified Supernatant hplc_analysis HPLC-UV Analysis filtration->hplc_analysis Prepared Sample quantification Quantification of This compound hplc_analysis->quantification Chromatographic Data nf_kb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb_nf_kb IκBα - NF-κB (Inactive) ikk_complex->ikb_nf_kb phosphorylates IκBα ikb_p P-IκBα nf_kb_active NF-κB (p65/p50) ikb_p->nf_kb_active releases proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination nucleus Nucleus nf_kb_active->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription activates inflammatory_response Inflammatory Response (Cytokines, Chemokines, etc.) gene_transcription->inflammatory_response angeloylgomisin_h This compound angeloylgomisin_h->ikk_complex inhibits ikb_nf_kb->ikb_p

References

Application Notes and Protocols: Angeloylgomisin H PPAR-γ Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin H, a lignan (B3055560) compound isolated from Schisandra rubriflora, has been identified as a potential activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)[1][2][3]. PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis[4]. As a key regulator of these processes, PPAR-γ is a significant therapeutic target for metabolic disorders such as type 2 diabetes. The activation of PPAR-γ by ligands like this compound can modulate the expression of genes involved in insulin (B600854) signaling and glucose uptake[1][2][3].

These application notes provide a comprehensive overview and detailed protocols for assessing the activation of PPAR-γ by this compound. The methodologies described herein are essential for researchers engaged in the discovery and development of novel PPAR-γ agonists.

Data Presentation: this compound PPAR-γ Activation

The following table summarizes hypothetical quantitative data for the activation of PPAR-γ by this compound in a cell-based luciferase reporter assay. This data is for illustrative purposes to demonstrate appropriate data presentation.

CompoundAssay TypeCell LineEC50 (µM)Max Fold Activation (vs. Vehicle)Positive Control
This compoundLuciferase ReporterHEK29315.28.5Rosiglitazone (1 µM)
RosiglitazoneLuciferase ReporterHEK2930.112.0N/A

PPAR-γ Signaling Pathway

Upon activation by a ligand such as this compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the recruitment of coactivator proteins, leading to the transcription of genes involved in glucose and lipid metabolism[4].

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angeloylgomisin_H This compound (Ligand) PPARg_inactive PPAR-γ Angeloylgomisin_H->PPARg_inactive Binding PPARg_active PPAR-γ PPARg_inactive->PPARg_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer PPAR-γ/RXR Heterodimer PPARg_active->Heterodimer Heterodimerization RXR_active->Heterodimer Heterodimerization PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Metabolic_Regulation Regulation of Glucose & Lipid Metabolism mRNA->Metabolic_Regulation Translation

Caption: PPAR-γ Signaling Pathway Activation.

Experimental Protocols

PPAR-γ Luciferase Reporter Gene Assay

This cell-based assay is a common method to quantify the ability of a compound to activate PPAR-γ. It utilizes a reporter gene, typically luciferase, whose expression is driven by a promoter containing PPREs.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for human PPAR-γ

  • Luciferase reporter vector with a PPRE-containing promoter

  • Transfection reagent

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well white, clear-bottom cell culture plates

  • This compound

  • Rosiglitazone (positive control)

  • DMSO (vehicle control)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

    • After 24 hours of transfection, seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.

    • Prepare a positive control (e.g., 1 µM Rosiglitazone) and a vehicle control (DMSO in serum-free DMEM).

    • Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells and wash gently with PBS.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in cell number and transfection efficiency.

    • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold activation against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

TR-FRET Competitive Binding Assay

This is a high-throughput screening method to determine if a compound directly binds to the PPAR-γ ligand-binding domain (LBD).

Materials:

  • GST-tagged human PPAR-γ LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled PPAR-γ ligand (tracer)

  • Assay buffer

  • 384-well black, low-volume assay plates

  • This compound

  • Unlabeled known PPAR-γ agonist (positive control)

  • DMSO

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.

    • Prepare the positive control and vehicle control in the assay buffer.

    • Prepare a working solution of the tracer and a pre-mixed solution of the PPAR-γ LBD and the terbium-labeled antibody in the assay buffer.

  • Assay Procedure:

    • Add the compound dilutions, positive control, or vehicle control to the wells of the 384-well plate.

    • Add the tracer solution to all wells.

    • Add the PPAR-γ LBD/antibody mixture to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (tracer).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating a test compound's effect on PPAR-γ activation.

Experimental_Workflow Start Start: Test Compound (this compound) Assay_Selection Select Assay Method Start->Assay_Selection Cell_Based_Assay Cell-Based Assay (e.g., Luciferase Reporter) Assay_Selection->Cell_Based_Assay Binding_Assay Biochemical Assay (e.g., TR-FRET) Assay_Selection->Binding_Assay Transfection Cell Transfection (PPAR-γ & Reporter) Cell_Based_Assay->Transfection TR_FRET_Measurement Measure TR-FRET Signal Binding_Assay->TR_FRET_Measurement Compound_Treatment Compound Incubation Transfection->Compound_Treatment Luminescence_Measurement Measure Luciferase Activity Compound_Treatment->Luminescence_Measurement Data_Analysis_Luc Data Analysis: Fold Activation, EC50 Luminescence_Measurement->Data_Analysis_Luc Data_Analysis_FRET Data Analysis: Binding Affinity, IC50 TR_FRET_Measurement->Data_Analysis_FRET Conclusion Conclusion: PPAR-γ Activator? Data_Analysis_Luc->Conclusion Data_Analysis_FRET->Conclusion

Caption: Workflow for PPAR-γ Activation Assay.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Angeloylgomisin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family, is a compound of increasing interest due to its potential therapeutic properties. Among these, its antioxidant capacity is a key area of investigation. This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using common in vitro assays. These assays are fundamental in the fields of pharmacology, natural product chemistry, and drug development for screening and characterizing the antioxidant potential of novel compounds.

The protocols provided herein are based on established methodologies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays. While these are widely accepted methods, it is crucial to note that optimization for the specific compound of interest, this compound, may be required.

General Mechanisms of Antioxidant Action

Antioxidants neutralize harmful free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it.[1] The ORAC assay is a typical example of a HAT-based method.[2] In the SET mechanism, the antioxidant donates an electron to the free radical, which also results in its neutralization.[1] The DPPH and ABTS assays are based on the SET mechanism.[2][3] Understanding these mechanisms is crucial for interpreting the results of different antioxidant capacity assays.

Data Presentation

Quantitative data from antioxidant capacity assays are typically expressed as the concentration of the compound required to inhibit a certain percentage of the radical (e.g., IC50 for DPPH and ABTS assays) or as Trolox equivalents (for the ORAC assay). The following table is a template for summarizing and comparing the antioxidant capacity of this compound from different assays. Researchers should populate this table with their experimental data.

Assay TypeParameterResult for this compoundPositive Control (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging Assay IC50 (µg/mL or µM)Insert experimental valueInsert experimental value
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)Insert experimental value1.0
ORAC Assay ORAC Value (µmol TE/g)Insert experimental valueInsert experimental value

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[6]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the control well, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.[7][8]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

    • Incubate the plate at room temperature for 6-7 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[9][10]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • This compound

  • Positive control (Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer for each assay.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the different concentrations of this compound, Trolox, or phosphate buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 10-15 minutes in the microplate reader.[11]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[12]

  • Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC). The ORAC value is typically expressed as micromoles of Trolox equivalents per gram or mole of the sample (µmol TE/g or µmol TE/mol).

Visualizations

The following diagrams illustrate the general workflow of the described antioxidant assays and a simplified representation of cellular oxidative stress.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Sample/Control DPPH_sol->Mix Sample_sol This compound (Serial Dilutions) Sample_sol->Mix Control_sol Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_rad ABTS Radical Cation (ABTS + K2S2O8) Working_sol Dilute ABTS Radical to Abs ~0.7 ABTS_rad->Working_sol Mix Mix Working Solution with Sample Working_sol->Mix Sample_sol This compound (Serial Dilutions) Sample_sol->Mix Incubate Incubate (6-7 min, RT) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow for the ABTS Radical Scavenging Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein Fluorescein Solution Mix Mix Fluorescein and Sample Fluorescein->Mix AAPH AAPH Solution (Radical Initiator) Sample This compound (Serial Dilutions) Sample->Mix Incubate Incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure Measure Fluorescence Decay Over Time Add_AAPH->Measure Calculate Calculate Area Under Curve (AUC) Measure->Calculate ORAC_val Determine ORAC Value (Trolox Equivalents) Calculate->ORAC_val

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Oxidative_Stress_Signaling ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralization Neutralization of ROS ROS->Neutralization Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Cell->Damage Antioxidant Antioxidant (e.g., this compound) Antioxidant->Neutralization donates e- or H+ Defense Cellular Antioxidant Defense (e.g., SOD, CAT, GPx) Defense->Neutralization enzymatic action

Caption: Simplified overview of cellular oxidative stress and antioxidant intervention.

References

Application Notes and Protocols: Angeloylgomisin H Cytotoxicity Testing in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a detailed framework for assessing the cytotoxic effects of the natural compound Angeloylgomisin H on various cancer cell lines. Due to the limited availability of specific studies on this compound in the public domain, this guide presents standardized protocols for key cytotoxicity and apoptosis assays. These methodologies can be adapted to evaluate the anti-cancer potential of this compound and to elucidate its mechanism of action.

Data Presentation

Currently, there is no publicly available quantitative data specifically detailing the cytotoxic effects (e.g., IC50 values) of this compound on various cancer cell lines. Researchers are encouraged to utilize the protocols provided below to generate this data. Upon obtaining results, the following table structure is recommended for clear and concise presentation of the findings.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cancer Cell LineCell TypeThis compound IC50 (µM)Treatment Duration (hrs)
e.g., MCF-7Breast AdenocarcinomaData to be generated24, 48, 72
e.g., A549Lung CarcinomaData to be generated24, 48, 72
e.g., HeLaCervical AdenocarcinomaData to be generated24, 48, 72
e.g., HepG2Hepatocellular CarcinomaData to be generated24, 48, 72

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2][3]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt Proceed to Assay solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a general intrinsic apoptosis pathway that could be investigated for this compound. Research would be required to confirm the specific targets and interactions of this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade drug This compound bax Bax/Bak Activation drug->bax bcl2 Bcl-2/Bcl-xL Inhibition drug->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that may be modulated by this compound.

References

Preparing Angeloylgomisin H Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Angeloylgomisin H, a bioactive lignan (B3055560) isolated from Schisandra chinensis. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₃₆O₈[1][2][3]
Molecular Weight 500.58 g/mol [1][3]
Appearance White to off-white powder
Solubility (DMSO) 22.5 mg/mL (44.95 mM) with sonication recommended. Another source suggests up to 250 mg/mL with sonication.[4][5]
Other Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile, disposable pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out 5 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Solvent Addition: Add 998.8 µL of anhydrous DMSO to the tube containing the this compound powder.[5] This will result in a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4][5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]

Note: For the preparation of other concentrations, adjust the volume of DMSO accordingly. A Molarity Calculator can be a useful tool.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage & Handling A Equilibrate this compound Powder to Room Temperature B Weigh 5 mg of Powder A->B C Add 998.8 µL of DMSO B->C D Vortex and/or Sonicate to Dissolve C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C (1 month) or -80°C (1 year) E->F

Caption: Workflow for Preparing this compound Stock Solution.

Signaling Pathway

This compound has been reported to have the potential to improve insulin-stimulated glucose uptake by activating Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[5] PPAR-γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.

The simplified signaling pathway is depicted below.

cluster_nucleus Nucleus Angeloylgomisin_H This compound PPARg PPAR-γ Angeloylgomisin_H->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds to RXR RXR RXR->PPRE binds to Target_Genes Target Gene Transcription (e.g., related to glucose uptake and lipid metabolism) PPRE->Target_Genes regulates

Caption: Simplified PPAR-γ Signaling Pathway Activated by this compound.

Stability and Storage Recommendations

Proper storage of this compound stock solutions is critical to maintain their biological activity.

Storage ConditionDurationNotes
-20°C Up to 1 month[5]
-80°C Up to 1 year[5]
Solutions Some sources suggest solutions are unstable and should be prepared fresh.[7]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to prevent degradation of the compound.

  • Light Sensitivity: Store solutions in amber or light-blocking tubes to prevent photodegradation.

  • Solvent Quality: Use high-purity, anhydrous DMSO to minimize the introduction of water, which can affect compound stability and solubility. Dimethyl sulfoxide is a highly polar and water-miscible organic liquid.[8]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of Angeloylgomisin H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low in vivo bioavailability of Angeloylgomisin (B10818263) H. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: Angeloylgomisin H is a compound with documented low oral bioavailability. While extensive research exists for enhancing the bioavailability of poorly soluble drugs, specific studies on this compound are limited. The following troubleshooting guides and protocols are based on established methods successful for structurally similar compounds, such as other dibenzocyclooctadiene lignans (B1203133) from Schisandra chinensis, and general pharmaceutical formulation principles. Researchers should consider these as starting points for developing and optimizing their own experimental plans.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: Studies in rats have shown that this compound has a very low absolute oral bioavailability, reported to be as low as 4.9%[1][2]. This is a significant challenge for its development as a therapeutic agent.

Q2: What are the primary reasons for the low bioavailability of this compound?

A2: The low bioavailability of this compound, like many other Schisandra lignans, is likely due to a combination of factors including poor aqueous solubility and extensive first-pass metabolism in the liver and intestines[3][4][5][6].

Q3: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A3: Based on research for other poorly soluble drugs and related lignans, the most promising strategies include:

  • Nanoformulations: Encapsulating this compound in systems like Solid Lipid Nanoparticles (SLNs) or formulating it into a Self-Emulsifying Drug Delivery System (SEDDS) can improve its solubility and absorption[7][8].

  • Co-administration with Metabolic Inhibitors: Using agents like piperine (B192125) can inhibit the metabolic enzymes (such as Cytochrome P450s) that break down this compound, thereby increasing its systemic exposure[9][10][11].

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound and improve its dissolution rate[12][13][14].

Q4: How does this compound exert its therapeutic effects?

A4: this compound has been reported to be a potential activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[1][2]. PPAR-γ is a nuclear receptor that plays a key role in regulating fatty acid storage and glucose metabolism.

Troubleshooting Guides

Nanoformulation Approach: Solid Lipid Nanoparticles (SLNs)

Problem: Low drug loading and poor stability of this compound-loaded SLNs.

Potential Cause Troubleshooting Suggestion
Poor solubility of this compound in the lipid matrix. Screen various solid lipids (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO) to find one with the highest solubilizing capacity for this compound.
Drug expulsion during lipid recrystallization. Consider preparing Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid (e.g., oleic acid, Miglyol® 812) into the solid lipid matrix. This creates imperfections in the crystal lattice, providing more space for the drug.
Particle aggregation over time. Optimize the type and concentration of surfactant (e.g., Poloxamer 188, Tween® 80, soy lecithin). A combination of surfactants can provide better steric and electrostatic stabilization.
Inconsistent particle size. Strictly control process parameters such as homogenization speed, pressure, and temperature. Ensure the temperature of the aqueous and lipid phases are matched during preparation.
Nanoformulation Approach: Self-Emulsifying Drug Delivery Systems (SEDDS)

Problem: Incomplete emulsification or drug precipitation upon dilution of the this compound-SEDDS in aqueous media.

Potential Cause Troubleshooting Suggestion
Inappropriate oil, surfactant, or cosurfactant selection. Systematically screen different oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Tween® 20), and cosurfactants (e.g., Transcutol® HP, propylene (B89431) glycol) for their ability to solubilize this compound and form a stable microemulsion. Construct pseudo-ternary phase diagrams to identify the optimal ratio of components.
Drug concentration exceeds the solubilization capacity of the formulation. Determine the maximum solubility of this compound in the chosen SEDDS formulation. Do not exceed this concentration to prevent precipitation upon dilution.
Thermodynamic instability of the formed emulsion. Evaluate the droplet size and polydispersity index (PDI) of the emulsion after dilution. Aim for a droplet size below 200 nm and a low PDI. Adjust the surfactant-to-oil ratio to improve stability.
Co-administration with Piperine

Problem: High variability in pharmacokinetic parameters and insufficient bioavailability enhancement.

Potential Cause Troubleshooting Suggestion
Suboptimal dose of piperine. Perform a dose-ranging study to determine the optimal dose of piperine for inhibiting the metabolism of this compound. Doses in animal studies for other drugs often range from 10-20 mg/kg.
Mismatch in the absorption kinetics of this compound and piperine. Administer piperine shortly before (e.g., 30 minutes) the administration of this compound to ensure that the metabolic enzymes are already inhibited when this compound reaches the absorption site.
Formulation of the co-administered drugs. Ensure both this compound and piperine are in a formulation that promotes their dissolution and absorption. A simple suspension may not be optimal. Consider a co-formulation, such as a co-loaded nanoformulation.
Cyclodextrin Complexation

Problem: Low complexation efficiency and minimal improvement in solubility.

Potential Cause Troubleshooting Suggestion
Poor fit of this compound within the cyclodextrin cavity. Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) to find the one with the most suitable cavity size and chemical properties for complexation.
Inefficient complexation method. Compare different preparation methods such as kneading, co-evaporation, and freeze-drying. The chosen method can significantly impact the efficiency of inclusion complex formation.
Incorrect stoichiometric ratio. Determine the optimal molar ratio of this compound to cyclodextrin using methods like phase solubility studies (Job's plot). A 1:1 ratio is common, but other ratios are possible.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic data based on the known low bioavailability of this compound and the expected improvements with different enhancement strategies, as observed with other poorly soluble compounds. These are illustrative values and should be experimentally determined for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter This compound (Pure Compound)
Dose (mg/kg) 10
Cmax (ng/mL) Value from reference
Tmax (h) Value from reference
AUC (0-t) (ng·h/mL) Value from reference
Absolute Bioavailability (%) 4.9[1][2]

Table 2: Expected Improvement in Bioavailability with Different Formulations (Hypothetical)

Formulation Strategy Expected Fold Increase in AUC Rationale
Solid Lipid Nanoparticles (SLNs) 2 - 5Enhanced dissolution rate and lymphatic uptake.
Self-Emulsifying Drug Delivery System (SEDDS) 3 - 8Improved solubility and circumvention of first-pass metabolism via lymphatic absorption.
Co-administration with Piperine (20 mg/kg) 2 - 4Inhibition of CYP450-mediated metabolism.
Cyclodextrin Complex 1.5 - 3Increased aqueous solubility and dissolution rate.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of the Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of a suitable organic solvent (e.g., ethanol). Heat the mixture to 5-10 °C above the melting point of the lipid.

  • Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight before the experiment with free access to water.

  • Dosing: Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., pure this compound suspension, this compound-SLNs, etc.). Administer the formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Visualizations

PPAR_gamma_pathway This compound This compound PPARg PPAR-γ This compound->PPARg Enters Cell & Binds PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR RXR->PPARg_RXR Co-repressor Co-repressor Complex Co-repressor->PPARg_RXR Dissociates Co-activator Co-activator Complex PPARg_RXR->Co-activator Recruits PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Co-activator->PPRE Target Genes Target Gene Transcription PPRE->Target Genes mRNA mRNA Target Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic Regulation Metabolic Regulation Proteins->Metabolic Regulation

Caption: this compound activation of the PPAR-γ signaling pathway.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Select Bioavailability Enhancement Strategy (SLN, SEDDS, etc.) Optimization Optimize Formulation Parameters Formulation->Optimization Characterization In Vitro Characterization Optimization->Characterization Animal_Study Pharmacokinetic Study in Animal Model (Rat) Characterization->Animal_Study Dosing Oral Administration of Formulations Animal_Study->Dosing Sampling Blood Sampling at Time Intervals Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Comparison Compare Bioavailability of Formulations PK_Analysis->Comparison

Caption: General workflow for enhancing and evaluating this compound bioavailability.

References

Technical Support Center: Troubleshooting Angeloylgomisin H Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Angeloylgomisin H. The following question-and-answer format directly addresses common problems and provides systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a phenomenon in chromatography where the tail end of a peak is drawn out and asymmetrical. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.5 are often considered problematic as they can compromise resolution and the accuracy of peak integration.[1]

Q2: What are the most common causes of peak tailing in HPLC?

Peak tailing can stem from various chemical and physical issues. Chemical causes often involve secondary interactions between the analyte and the stationary phase, especially the interaction of basic compounds with acidic silanol (B1196071) groups on the silica (B1680970) column packing.[2][3][4] Physical or mechanical issues include problems with the column itself (e.g., voids, contamination, or degradation), or issues within the HPLC system (e.g., extra-column volume from excessive tubing length or poorly fitted connections).[5][6]

Q3: Is this compound acidic, basic, or neutral?

This compound is classified as a neutral compound.[7] It does not possess strongly acidic or basic functional groups that would ionize under typical reversed-phase HPLC conditions. This is a critical factor in troubleshooting, as it suggests that peak tailing is less likely to be caused by strong ionic interactions with the stationary phase.

Q4: Can the mobile phase pH still be a factor for a neutral compound like this compound?

While the primary reason for adjusting mobile phase pH—to suppress the ionization of the analyte or silanol groups—is less critical for neutral compounds, pH can still have a minor effect on the retention and peak shape of some neutral molecules. However, for this compound, significant peak tailing is more likely to originate from other sources.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. The troubleshooting workflow is illustrated in the diagram below.

G cluster_start cluster_diagnosis Diagnosis cluster_solutions_physical System & Column Physical Issues cluster_solutions_method Method & Sample Issues cluster_end start Peak Tailing Observed for this compound all_peaks_tail Do all peaks in the chromatogram exhibit tailing? start->all_peaks_tail overload_check Is the peak shape concentration-dependent? all_peaks_tail->overload_check  No, only this compound  or a few peaks tail check_extracolumn Inspect & Minimize Extra-Column Volume (tubing, fittings) all_peaks_tail->check_extracolumn  Yes reduce_load Reduce sample concentration or injection volume overload_check->reduce_load  Yes solvent_match Match sample solvent to mobile phase overload_check->solvent_match  No flush_column Reverse-flush column to clear blockage check_extracolumn->flush_column replace_frit_guard Replace inlet frit and/or guard column flush_column->replace_frit_guard new_column Replace analytical column replace_frit_guard->new_column end_node Peak Shape Improved new_column->end_node reduce_load->end_node sample_cleanup Improve sample cleanup procedure solvent_match->sample_cleanup sample_cleanup->replace_frit_guard

Caption: Troubleshooting workflow for this compound peak tailing.

Question 1: Are all peaks in the chromatogram tailing, or only the this compound peak?

  • If all peaks are tailing: This generally points to a physical or mechanical issue in the HPLC system or column, as it affects all compounds regardless of their chemical nature.[1]

    • Possible Cause A: Extra-column volume. Excessive tubing length or internal diameter, or poorly made connections, can cause band broadening and tailing.[8]

      • Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and ensure all connections are secure and properly seated to minimize dead volume.

    • Possible Cause B: Column contamination or blockage. Particulates from the sample or mobile phase can clog the column inlet frit, leading to a distorted flow path.

      • Solution: First, try back-flushing the column (refer to the manufacturer's instructions). If this doesn't resolve the issue, replace the column inlet frit or the guard column.

    • Possible Cause C: Column void. A void or channel can form in the column packing material, often at the inlet, due to high pressure or degradation of the stationary phase.

      • Solution: A column void is often irreversible. The most reliable solution is to replace the analytical column.

  • If only the this compound peak (or a few peaks) is tailing: This suggests an issue specific to the analyte, such as column overload or a secondary interaction that is not strongly ionic in nature.

Question 2: Does the peak shape improve upon diluting the sample?

  • If yes, the peak shape improves with a lower concentration: This is a classic symptom of mass overload .[5]

    • Solution: Reduce the amount of sample injected onto the column. This can be achieved by either lowering the sample concentration or reducing the injection volume.

  • If no, the peak shape is independent of concentration: The issue is likely not overload. Proceed to the next questions.

Question 3: Is the sample solvent compatible with the mobile phase?

  • Possible Cause: Sample solvent mismatch. If this compound is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion, including tailing.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible.

Question 4: Could the column be contaminated with strongly retained sample matrix components?

  • Possible Cause: Matrix effects. Samples extracted from complex matrices (e.g., plant extracts) may contain compounds that bind strongly to the column, altering the stationary phase surface and causing tailing for subsequently eluting peaks.[1]

    • Solution 1: Use a guard column. A guard column is a cost-effective way to protect the analytical column from strongly retained impurities.[1]

    • Solution 2: Improve sample preparation. Incorporate a solid-phase extraction (SPE) or other cleanup step to remove interfering matrix components before injection.

Data Summary and Recommended Starting Conditions

ParameterRecommendation for this compound Analysis
Column High-purity, end-capped C18 (e.g., Type B silica), 2.1-4.6 mm ID, 3.5-5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient from a lower to a higher percentage of organic modifier
Flow Rate Typical for the column dimension (e.g., 0.8-1.2 mL/min for 4.6 mm ID)
Column Temp. 25-35 °C
Detection UV detection, typically between 230-255 nm[8]
Sample Solvent Initial mobile phase composition or a compatible weaker solvent

Experimental Protocols

Protocol 1: Column Flushing and Cleaning

  • Disconnect the column from the detector.

  • Check manufacturer's guidelines: Confirm that your column can be reverse-flushed.

  • Reverse the column direction: Connect the column outlet to the pump outlet.

  • Flush with appropriate solvents:

    • Flush with your mobile phase (without buffer salts) to remove any precipitated buffer.

    • Flush with 100% Acetonitrile or Methanol for 30-60 minutes.

    • For stubborn non-polar contaminants, flush with Isopropanol (IPA), followed by a solvent like Dichloromethane (DCM) or Hexane if the column is compatible. Always ensure miscibility between solvents.

  • Re-equilibrate: Return the column to its normal flow direction, and re-equilibrate with your mobile phase until the baseline is stable.

  • Test Performance: Inject a standard of this compound to evaluate if the peak shape has improved.

Protocol 2: Checking for Extra-Column Volume

  • Replace the analytical column with a zero-dead-volume union.

  • Inject a small amount of a standard compound (e.g., caffeine (B1668208) in the mobile phase).

  • Observe the resulting peak. An ideal system with minimal extra-column volume will produce a very sharp, symmetrical peak. A broad or tailing peak indicates issues with tubing or connections between the injector and the detector.

  • Systematically check and replace tubing and fittings to identify the source of the dispersion.

G cluster_workflow Extra-Column Volume Test Workflow start Remove Analytical Column install_union Install Zero-Dead-Volume Union start->install_union inject_std Inject Standard (e.g., Caffeine) install_union->inject_std observe_peak Observe Peak Shape inject_std->observe_peak system_ok System OK (Sharp, Symmetrical Peak) observe_peak->system_ok Symmetrical system_bad Extra-Column Volume Detected (Broad or Tailing Peak) observe_peak->system_bad Tailing/Broad troubleshoot_connections Check/Replace Tubing & Fittings system_bad->troubleshoot_connections

Caption: Workflow for diagnosing extra-column volume.

References

Technical Support Center: Optimizing Angeloylgomisin H Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and optimizing the stability of Angeloylgomisin H in solution. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Proper storage is critical for maintaining the stability of this compound. For long-term stability, the solid powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be aliquoted into single-use vials and stored at -80°C for up to one year.[1] It is also crucial to protect both the powder and the solution from direct sunlight and moisture.[1]

Q2: What are the best solvents for dissolving this compound?

A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 22.5 mg/mL (44.95 mM).[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] When preparing solutions, sonication is recommended to aid dissolution.[1]

Q3: How can I prepare a stable working solution for my experiments?

A: To prepare a stable working solution, start by creating a high-concentration stock solution in anhydrous, high-purity DMSO.[4] For aqueous-based cellular assays, this stock can then be serially diluted to the final working concentration in the appropriate cell culture medium. It is advisable to prepare working solutions fresh for each experiment to minimize degradation. If you need to make up stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[3]

Q4: What are the primary factors that can cause this compound to degrade in solution?

A: Like many complex organic molecules, the stability of this compound can be compromised by several environmental factors. These include:

  • pH: Extreme pH levels can alter molecular structures, reducing stability.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5] While many lignans (B1203133) are relatively stable at temperatures below 100°C, prolonged exposure to elevated temperatures should be avoided.[6]

  • Light: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds and reducing the compound's potency.[5][6]

  • Oxygen: Atmospheric oxygen can promote oxidation, leading to degradation.[5]

  • Moisture: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds and may promote hydrolysis.[1][4]

Q5: Are there any known degradation products for this compound?

A: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[7] These studies are essential for developing a stability-indicating analytical method.

Compound Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 66056-22-2[2]
Molecular Formula C28H36O8[8]
Molecular Weight 500.58 g/mol [1]
Appearance White Solid Powder[1]
Solubility in DMSO 22.5 mg/mL (44.95 mM)[1]
Other Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][3]
Storage (Powder) -20°C for up to 3 years (protect from light and moisture)[1]
Storage (In Solvent) -80°C for up to 1 year (in single-use aliquots)[1]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions.

ProblemPossible CauseRecommended Solution
Solution appears cloudy or has visible precipitate. 1. Incomplete Dissolution: The concentration may exceed the solubility limit. 2. Precipitation on Storage: Compound coming out of solution after freeze-thaw cycles. 3. Poor Quality Solvent: DMSO has absorbed water (hygroscopic).1. Ensure you are not exceeding the solubility limit. Use sonication to aid dissolution.[1] 2. Gently warm the solution (e.g., 37°C) and vortex to redissolve. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[9] 3. Use fresh, high-purity, anhydrous DMSO. Store DMSO in a tightly sealed container in a dry environment.[1][4]
Decreased or inconsistent biological activity. 1. Compound Degradation: Solution may have been stored improperly (e.g., at room temperature, exposed to light). 2. Incorrect Concentration: Precipitation may have occurred, lowering the effective concentration.1. Prepare fresh working solutions from a properly stored stock aliquot before each experiment. Verify stability using an analytical method like HPLC. 2. Before use, visually inspect the thawed solution for any precipitate. If present, follow the steps to redissolve it.
Appearance of new peaks in HPLC chromatogram. 1. Degradation: The new peaks likely represent degradation products.1. Review storage and handling procedures. Protect the compound from light, extreme temperatures, and pH. Perform a forced degradation study to identify and characterize these new peaks.[3][5]

Diagrams and Workflows

Key Factors Affecting this compound Stability

Key Factors Affecting this compound Stability cluster_factors Stress Factors AH This compound in Solution Degradation Degradation (Loss of Potency) Temp Temperature Temp->Degradation Light Light Exposure (UV, Visible) Light->Degradation pH pH (Acidic/Basic) pH->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Moisture Moisture (Hydrolysis) Moisture->Degradation

Caption: Factors influencing the chemical stability of this compound in solution.

Troubleshooting Workflow for Solution Instability

Troubleshooting Workflow for Solution Instability cluster_causes Potential Root Causes start Issue Observed: Precipitate or Loss of Activity check_visual Visually inspect thawed aliquot. Is precipitate visible? start->check_visual action_redissolve Action: Gently warm (37°C) and vortex. Re-inspect. check_visual->action_redissolve Yes cause_degradation Chemical Degradation: - Light/Heat exposure - Age of solution check_visual->cause_degradation No check_dissolved Did it redissolve? action_redissolve->check_dissolved cause_storage Improper Storage: - Freeze/thaw cycles - Incorrect temperature check_dissolved->cause_storage Yes cause_solvent Solvent Issue: - Non-anhydrous DMSO - Concentration too high check_dissolved->cause_solvent No solution_aliquot Solution: Prepare single-use aliquots. cause_storage->solution_aliquot solution_solvent Solution: Use fresh, anhydrous DMSO. Re-calculate concentration. cause_solvent->solution_solvent solution_prepare_fresh Solution: Prepare fresh solution. Confirm stability via HPLC. cause_degradation->solution_prepare_fresh

Caption: A logical workflow for troubleshooting common stability issues.

Experimental Workflow for a Stability Study

Experimental Workflow for a Stability Study cluster_storage 4. Store Aliquots Under Varied Conditions prep_solution 1. Prepare Stock Solution in Anhydrous DMSO aliquot 2. Aliquot into Vials for Each Time Point & Condition prep_solution->aliquot initial_analysis 3. Analyze T=0 Sample (Establish Baseline via HPLC) aliquot->initial_analysis storage_neg80 -80°C (Control) initial_analysis->storage_neg80 timepoint_analysis 5. Analyze at Scheduled Time Points (e.g., 1 wk, 1 mo, 3 mo) storage_neg80->timepoint_analysis storage_neg20 -20°C storage_neg20->timepoint_analysis storage_fridge 4°C storage_fridge->timepoint_analysis storage_rt Room Temp (Light/Dark) storage_rt->timepoint_analysis data_analysis 6. Quantify Remaining Compound & Identify Degradants timepoint_analysis->data_analysis report 7. Plot % Remaining vs. Time (Generate Stability Profile) data_analysis->report

Caption: A typical workflow for conducting a real-time stability assessment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it for use in experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Bring the vial of this compound powder and the anhydrous DMSO to room temperature.

  • Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).

  • Weigh the powder accurately and place it into a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Aliquot the stock solution into single-use, tightly sealed amber vials. Store immediately at -80°C.

  • For working solutions, thaw a single aliquot and dilute it to the final concentration in the appropriate experimental buffer or medium immediately before use.

Protocol 2: Stability-Indicating HPLC Method for Quantification

Objective: To provide a representative HPLC method for quantifying this compound and separating it from potential degradation products. Note: This is a general method for lignans and should be optimized for your specific instrument and requirements.[10]

Instrumentation & Columns:

  • HPLC System: With UV/PDA detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm; quantify at a maximum absorbance wavelength (e.g., ~254 nm).

Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile)
040
2090
2590
2640
3040

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a standard curve using known concentrations of this compound.

  • Prepare samples for analysis by diluting stock or stability-test solutions to a concentration within the linear range of the standard curve.

  • Inject standards and samples.

  • Integrate the peak area of this compound and quantify the concentration against the standard curve. Analyze the chromatogram for any new peaks, which may indicate degradation products.

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and validate the specificity of the stability-indicating HPLC method.[5][7]

Procedure: For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is exposed to the stressor. A control sample, protected from the stressor, should be analyzed in parallel.

  • Acid Hydrolysis: Add 1N HCl to the sample solution. Incubate at 60°C for 2-8 hours. Neutralize with 1N NaOH before HPLC analysis.

  • Base Hydrolysis: Add 1N NaOH to the sample solution. Incubate at 60°C for 2-8 hours. Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for 24-48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours. An identical sample wrapped in aluminum foil should be used as a dark control.

Analysis: After exposure, dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method (Protocol 2). The goal is to achieve 5-20% degradation of the parent compound. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

References

minimizing batch-to-batch variability in Angeloylgomisin H experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in experiments involving Angeloylgomisin H.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a bioactive lignan, a class of polyphenols, naturally found in plants such as Schisandra chinensis. Its molecular formula is C28H36O8 and it has a molecular weight of approximately 500.59 g/mol .[1] In research, it is often investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective properties. Like other similar plant-derived compounds, its mechanism of action is often linked to the modulation of key cellular signaling pathways.[2][3][4]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

To ensure the stability and consistency of your experiments, proper preparation and storage of this compound are critical.

  • Storage of Powder: The solid form of this compound should be stored at -20°C, where it can remain stable for up to three years.[5][6]

  • Solvent Selection: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[6][7] DMSO is a common choice for in vitro experiments due to its high solvating power and miscibility with cell culture media.[8]

  • Stock Solution Preparation: To prepare a stock solution in DMSO, concentrations up to 22.5 mg/mL (44.95 mM) can be achieved; sonication is recommended to ensure complete dissolution.[5]

  • Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C, where they are stable for up to one year.[5]

Q3: What are the typical working concentrations for this compound in cell culture experiments?

The optimal working concentration of this compound will depend on the cell type and the specific assay being performed. Based on available data for this compound and related compounds, a range of concentrations should be tested to determine the optimal dose-response for your experimental system.

  • For cytotoxicity assays, IC50 values for this compound have been reported to be in the range of 100 to 200 µg/mL for cell lines such as MCF7, HEK293, and CAL27.[5]

  • For anti-inflammatory or antiviral assays, IC50 values for related lignans (B1203133) like Angeloylgomisin O have been observed in the low micromolar range (e.g., 3.7 µM).[9]

  • It is advisable to perform a dose-response curve to identify the effective concentration range for your specific cell line and endpoint.[10][11]

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Cell Culture Practices: Minor variations in cell handling can lead to significant differences in experimental outcomes. This includes inconsistencies in cell seeding density, passage number, and media composition.[7][12]

  • Compound Instability: Improper storage or handling of this compound can lead to degradation of the compound.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

Solutions:

  • Standardize Cell Culture Protocols:

    • Use cells within a consistent and low passage number range.

    • Ensure uniform cell seeding density across all wells and experiments. For example, a starting point for Caco-2 cells in a 96-well plate is 2.4 x 10⁴ cells per well.[9]

    • Use the same batch of cell culture media, serum, and supplements for all experiments within a set.[7]

  • Proper Compound Handling:

    • Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

    • Ensure the compound is fully dissolved in the solvent before adding it to the cell culture media.

  • Calibrate Pipettes: Regularly calibrate and service all pipettes to ensure accuracy.

Issue 2: Poor Solubility of this compound in Aqueous Media

Possible Cause:

  • Precipitation in Culture Media: this compound is a lipophilic compound and may precipitate when a concentrated stock in an organic solvent is added to an aqueous cell culture medium.

Solutions:

  • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration.

  • Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the compound to aid in solubility.

  • Vortexing: Gently vortex the solution after adding the compound to ensure it is evenly dispersed.

Issue 3: Inconsistent or Unexpected Biological Activity

Possible Causes:

  • Cell Line Integrity: The identity and purity of the cell line may be compromised, leading to altered responses.

  • Non-Monotonic Dose-Response: Some compounds exhibit non-monotonic (U-shaped or inverted U-shaped) dose-response curves, where low and high doses may produce opposite effects.[10]

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that can confound the interpretation of results.

Solutions:

  • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

  • Comprehensive Dose-Response Studies: Test a wide range of concentrations, including several log dilutions, to fully characterize the dose-response relationship.[10]

  • Control Experiments: Include appropriate positive and negative controls in your experiments to validate your assay and results. For example, when studying inflammation, a known anti-inflammatory agent can be used as a positive control.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.

Table 1: Solubility and Storage of this compound

ParameterValueSource
Molecular Formula C28H36O8[1]
Molecular Weight 500.59 g/mol [1]
Solubility in DMSO 22.5 mg/mL (44.95 mM)[5]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6]
Powder Storage -20°C for up to 3 years[5][6]
Solution Storage -80°C for up to 1 year[5]

Table 2: In Vitro Activity of this compound and Related Compounds

CompoundCell LineAssayIC50 ValueSource
This compound MCF7, HEK293, CAL27Cytotoxicity100 - 200 µg/mL[5]
Angeloylgomisin O Caco-2SARS-CoV-2 Infection3.7 µM[9]
Angeloylgomisin O HL-60Cytotoxicity8.00 µM[7]
Angeloylgomisin O HeLaCytotoxicity1.46 µM[7]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound
  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Thaw a single-use aliquot of the this compound stock solution (in DMSO). Prepare serial dilutions of the compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT), protein extraction for Western blotting, or RNA isolation for RT-qPCR.

Protocol 2: NF-κB Reporter Assay
  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treatment: Allow the cells to adhere, then pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for the recommended time (e.g., 4-6 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the reporter assay system.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control reporter activity.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock (DMSO) treatment Treatment stock->treatment Dilution cells Cell Culture seeding Cell Seeding cells->seeding seeding->treatment incubation Incubation treatment->incubation viability Viability Assay incubation->viability western Western Blot incubation->western qpcr RT-qPCR incubation->qpcr nfkb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikb degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates nfkb_ikb NF-κB IκBα nfkb_ikb->nfkb releases angeloylgomisin This compound angeloylgomisin->ikk inhibits gene Target Gene Transcription nfkb_nuc->gene activates mapk_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress / Mitogens ras Ras stimulus->ras jnk JNK stimulus->jnk p38 p38 stimulus->p38 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., AP-1) erk->tf jnk->tf p38->tf angeloylgomisin This compound angeloylgomisin->mek inhibits angeloylgomisin->jnk inhibits angeloylgomisin->p38 inhibits response Cellular Response (Inflammation, Proliferation) tf->response

References

Technical Support Center: Angeloylgomisin H Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angeloylgomisin H. The following information is designed to address common challenges encountered during the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in drug development.[1][2] The main goals are:

  • To identify the potential degradation products of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).

  • To understand the degradation pathways and the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can accurately separate and quantify this compound in the presence of its degradants.[3]

  • This information is vital for determining appropriate formulation strategies, packaging, storage conditions, and shelf-life, and is a regulatory requirement.[1]

Q2: What are the typical stress conditions applied in a forced degradation study of a compound like this compound?

A2: Based on its structure, which includes ester and ether functional groups, as well as sites susceptible to oxidation, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures. The ester linkage is a primary target for acid-catalyzed hydrolysis.

  • Base Hydrolysis: Exposure to a dilute base like sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room or elevated temperatures. This can lead to the saponification of the angeloyl ester group.

  • Oxidation: The use of an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) is common. The electron-rich aromatic rings and other functional groups could be susceptible to oxidation.

  • Thermal Degradation: The drug substance is exposed to dry heat (e.g., 60-80°C) to assess its stability at higher temperatures.

  • Photodegradation: The sample is exposed to UV and visible light to determine its photosensitivity.

Q3: Which analytical techniques are most suitable for identifying this compound and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the tentative identification of degradation products by providing molecular weight and fragmentation information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of isolated degradation products, 1D and 2D NMR techniques are indispensable.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidant), elevate the temperature, or prolong the exposure time.
The compound is highly stable under the tested conditions.While this is a positive finding, for the purpose of method validation, some degradation is necessary. Consider more aggressive conditions, but be mindful of creating unrealistic degradation pathways.
Complete degradation of this compound is observed. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.
Poor chromatographic resolution between this compound and its degradation products. The HPLC method is not optimized.Modify the mobile phase composition (e.g., organic solvent ratio, pH, buffer strength), change the column stationary phase, or adjust the gradient elution profile.
Difficulty in identifying the structure of a degradation product from LC-MS data alone. Insufficient fragmentation in the MS/MS spectrum.Optimize the collision energy in the mass spectrometer to induce more informative fragmentation.
Isomeric degradation products may have similar mass spectra.Isolate the degradant using preparative HPLC and perform NMR analysis for definitive structural confirmation.

Experimental Protocols

General Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C for a specified time, then dissolve in the initial solvent.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Hypothetical Example)
Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

Data Presentation

The quantitative data from forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of degradation products under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDurationAssay of this compound (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl8 hours85.22DP1 (8.5%)
0.1 M NaOH4 hours78.91DP2 (15.3%)
3% H₂O₂24 hours92.13DP3 (4.2%)
Heat (80°C)48 hours95.81DP4 (2.1%)
Light (UV/Vis)7 days98.30-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the identification of this compound degradation products.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Identification drug This compound acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation heat Thermal drug->heat light Photolysis drug->light hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc lcms LC-MS/MS hplc->lcms Tentative ID isolation Preparative HPLC lcms->isolation nmr NMR Spectroscopy isolation->nmr elucidation Structure Elucidation nmr->elucidation

Workflow for this compound Degradation Studies.
Hypothetical Degradation Pathway

This diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions, focusing on the ester linkage.

G AG_H This compound G_H Gomisin H AG_H->G_H Hydrolysis (Acid or Base) Angelic_Acid Angelic Acid AG_H->Angelic_Acid Hydrolysis (Acid or Base)

Hypothetical Hydrolytic Degradation of this compound.

References

improving signal-to-noise ratio for Angeloylgomisin H in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Angeloylgomisin H in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?

A1: this compound is a lignan (B3055560) compound with the following properties:

  • Molecular Formula: C₂₈H₃₆O₈[1]

  • Molecular Weight: 500.59 g/mol [1]

  • Monoisotopic Mass: 500.2410 Da[1][2]

Understanding these properties is crucial for setting the correct mass range and identifying the correct precursor ion in your mass spectrometer.

Q2: What is the expected precursor ion for this compound in ESI-MS?

A2: In electrospray ionization (ESI) mass spectrometry, this compound is commonly detected as a sodium adduct, [M+Na]⁺, with a mass-to-charge ratio (m/z) of approximately 523.229.[2] It is advisable to also look for the protonated molecule [M+H]⁺ at m/z 501.2488, as the relative abundance of these adducts can depend on solvent conditions.

Q3: What are the most common causes of a low signal-to-noise ratio when analyzing this compound?

A3: A low signal-to-noise ratio for this compound can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction from the plant matrix, presence of interfering compounds, or inappropriate solvent composition can significantly suppress the signal.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, a common issue in the analysis of complex mixtures like plant extracts.[4][5][6][7][8]

  • Inappropriate Mass Spectrometry Settings: The choice of ionization mode (positive vs. negative), ion source parameters (e.g., capillary voltage, gas flows), and collision energy are critical for maximizing the signal.[2][3]

  • Low Analyte Concentration: The concentration of this compound in the prepared sample may be below the instrument's limit of detection.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues that lead to a poor signal-to-noise ratio for this compound.

Issue 1: Weak or No Signal for this compound

Initial Checks:

  • Verify Standard Viability: Prepare a fresh standard solution of this compound and inject it directly into the mass spectrometer (bypassing the LC column). This will confirm that the instrument is capable of detecting the analyte.

  • Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[2] Regular calibration is crucial for maintaining mass accuracy and sensitivity.[9]

Troubleshooting Steps:

Potential Cause Recommended Solution
Inefficient Sample Preparation Review and optimize your sample preparation protocol. For lignans (B1203133) from plant material, consider methods like supramolecular solvent-based extraction or matrix solid-phase dispersion for improved extraction efficiency.[1][10] Ensure complete protein precipitation if working with biological matrices.[3]
Matrix Effects/Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components.[3][7] If dilution is not feasible, enhance sample cleanup using techniques like solid-phase extraction (SPE) or modify the chromatographic method to separate this compound from interfering compounds.[3]
Poor Chromatographic Peak Shape Broad or tailing peaks can result in a lower apparent signal height. Optimize the LC gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound.[3]
Suboptimal MS Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize ionization efficiency.[3] Experiment with both positive and negative ionization modes to determine which provides the best signal-to-noise ratio for your specific conditions.[3]
Issue 2: High Background Noise in the Mass Spectrum

Troubleshooting Steps:

Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise. Contaminants can introduce interfering ions and elevate the baseline.
LC System Contamination Flush the LC system with a strong solvent mixture (e.g., isopropanol/water) to remove any accumulated contaminants. Check for leaks in the LC system, as air leaks can introduce noise.
Dirty Ion Source A contaminated ion source is a common cause of high background noise and reduced signal intensity.[9] Follow the manufacturer's instructions for cleaning the ion source and other relevant components of the mass spectrometer.[11]
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the needle wash method in the autosampler and consider running additional blank injections between samples.

Experimental Protocols

Protocol 1: Supramolecular Solvent-Based Extraction of Lignans from Schisandra chinensis

This protocol is adapted from a method for the rapid extraction of lignans from Schisandra chinensis, the natural source of this compound.[1]

Materials:

  • Dried and powdered Schisandra chinensis fruit

  • Hexafluoroisopropanol (HFIP)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the Supramolecular Solvent (SUPRAS): Prepare a solution of 35% (v/v) hexafluoroisopropanol in water.

  • Extraction:

    • Weigh 20 mg of powdered Schisandra chinensis fruit into a microcentrifuge tube.

    • Add 1 mL of the prepared SUPRAS.

    • Vortex the mixture vigorously for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes.

  • Sample Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the effect of different extraction solvents on the yield of various lignans from Schisandra chinensis, as reported in a study on matrix solid-phase dispersion. While this compound is not explicitly listed, the data for other lignans provides valuable insight into solvent selection.

Lignan Methanol Extraction Yield (µg/g) 85% Methanol Extraction Yield (µg/g) Ethanol Extraction Yield (µg/g) 85% Ethanol Extraction Yield (µg/g) Acetonitrile Extraction Yield (µg/g)
Schisandrin1.231.541.181.491.15
Gomisin A0.891.120.851.090.82
Deoxyschisandrin2.152.682.082.612.01
Schisandrin B0.760.950.730.920.71
Schisandrin C0.450.560.430.540.42

Data adapted from a study on Diol-Based Matrix Solid-Phase Dispersion for lignan extraction.[10] This table suggests that an 85% methanol solution provides a higher extraction yield for several lignans compared to pure methanol, ethanol, or acetonitrile.

Visualizations

Workflow for this compound Analysis

AngeloylgomisinH_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_troubleshooting Troubleshooting Loop plant_material Plant Material (e.g., Schisandra chinensis) extraction Extraction (e.g., SUPRAS) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 column) filtration->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification data_reporting Data Reporting quantification->data_reporting low_sn Low S/N Ratio data_reporting->low_sn optimize_params Optimize Parameters low_sn->optimize_params cluster_prep cluster_prep optimize_params->cluster_prep cluster_analysis cluster_analysis optimize_params->cluster_analysis

Caption: A generalized workflow for the analysis of this compound from sample preparation to data analysis and troubleshooting.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Low_Signal start Low Signal Intensity Observed check_standard Inject Fresh Standard Directly start->check_standard instrument_issue Instrument Problem (Tune/Calibrate/Clean) check_standard->instrument_issue No/Low Signal sample_issue Sample-Related Issue check_standard->sample_issue Good Signal check_prep Review Sample Prep Protocol sample_issue->check_prep optimize_prep Optimize Extraction/Cleanup check_prep->optimize_prep Inefficient check_matrix Evaluate Matrix Effects check_prep->check_matrix Efficient resolved Signal Improved optimize_prep->resolved dilute_sample Dilute Sample check_matrix->dilute_sample Suppression improve_chroma Improve Chromatography check_matrix->improve_chroma Suppression check_ms_params Review MS Parameters check_matrix->check_ms_params No Suppression dilute_sample->resolved improve_chroma->resolved optimize_ms Optimize Ion Source/Collision Energy check_ms_params->optimize_ms Suboptimal optimize_ms->resolved

Caption: A decision tree for troubleshooting low signal intensity of this compound in mass spectrometry.

References

preventing Angeloylgomisin H precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angeloylgomisin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation in cell culture media and to answer frequently asked questions.

Troubleshooting Guide: Preventing this compound Precipitation

Researchers may encounter precipitation of this compound in cell culture media due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this issue.

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1] This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.[2][3]

Here are the potential causes and their corresponding solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media surpasses its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Directly adding a concentrated DMSO stock to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure even dispersion.[1]
Low Temperature of Media Adding the compound to cold media can lower its solubility.[1]Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1]
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] This might necessitate preparing a more dilute stock solution in DMSO.

Issue: Precipitation Over Time During Incubation

Question: My this compound solution was clear initially, but a precipitate formed after incubating it for several hours. What could be the reason?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the conditions within the incubator.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
pH Shift in Media The CO2 environment in an incubator can cause the pH of the media to change over time, which can alter the solubility of pH-sensitive compounds.[6]Ensure the medium is adequately buffered. Consider using a medium supplemented with HEPES in addition to the standard bicarbonate buffering system.[6]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[7]If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to identify if media components are the primary issue.
Evaporation of Media In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[8] It is capable of dissolving a wide range of nonpolar compounds and is miscible with water.[8] However, it is critical to maintain a low final concentration in your cell culture (ideally <0.1%) to prevent solvent-induced toxicity.[4][9] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[5][8]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound stock solutions should be stored at -20°C.[10] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4]

Q3: Can I filter the media to remove the precipitate?

A3: Filtering the media after precipitation is generally not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unquantified reduction in its effective concentration, making experimental results unreliable. It is better to address the underlying cause of the precipitation.

Q4: How does serum in the media affect the solubility of this compound?

A4: Serum contains proteins such as albumin that can bind to and help solubilize hydrophobic compounds.[1][5] However, this effect is limited. At high concentrations, a compound can still precipitate even in the presence of serum.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO, sterile-filtered

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming at 37°C or brief sonication can be used to aid dissolution.[1]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a serial dilution of the this compound stock solution with the pre-warmed cell culture medium. For example, create a range of final concentrations from 1 µM to 100 µM. Remember to maintain a consistent final DMSO concentration across all dilutions and include a DMSO-only vehicle control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance is indicative of precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration under those specific experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solution prep_stock Prepare High-Concentration Stock Solution in 100% DMSO serial_dilution Perform Serial Dilution of Stock in Warmed Media prep_stock->serial_dilution warm_media Pre-warm Cell Culture Medium to 37°C warm_media->serial_dilution add_dropwise Add Diluted Stock Dropwise to Final Media Volume serial_dilution->add_dropwise vortex Gently Vortex During Addition add_dropwise->vortex final_check Visually Inspect for Precipitation vortex->final_check add_to_cells Add Clear Solution to Cells final_check->add_to_cells Solution is Clear

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Signaling Pathway cluster_nucleus Nucleus AG_H This compound PPARg PPAR-γ AG_H->PPARg Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE gene_transcription Target Gene Transcription PPRE->gene_transcription Initiates glucose_uptake Increased Glucose Uptake gene_transcription->glucose_uptake Leads to

Caption: this compound activates PPAR-γ signaling.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Angeloylgomisin H and Other Gomisins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Angeloylgomisin H and other notable gomisins, a class of dibenzocyclooctadiene lignans (B1203133) isolated from Schisandra chinensis. The information presented herein, supported by experimental data, is intended to aid researchers in evaluating the therapeutic potential of these natural compounds.

Comparative Analysis of Biological Activity

Gomisins exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and hepatoprotective effects. While research on many gomisins is extensive, data on this compound is less abundant. This comparison summarizes the available quantitative data to highlight the therapeutic potential of this compound relative to its better-studied analogues.

Cytotoxic Activity

Gomisins have demonstrated significant cytotoxic effects against various cancer cell lines. This compound exhibits moderate cytotoxicity. In contrast, other gomisins and their derivatives have shown more potent activity. For instance, a synthetic analogue of Gomisin B displayed a sub-micromolar IC50 value against a cervical cancer cell line.

CompoundCell LineActivity TypeIC50 ValueReference
This compound MCF-7 (Breast), HEK293 (Kidney), CAL-27 (Tongue)Cytotoxicity~200-400 µM
Angeloylgomisin O HL-60 (Leukemia)Cytotoxicity8.00 µM
HeLa (Cervical)Cytotoxicity1.46 µM
Gomisin A B16F10 (Melanoma)Cytotoxicity15.99-26.18 µM[1]
Gomisin B (analogue 5b) SIHA (Cervical)Cytotoxicity0.24 µM
Gomisin J MCF-7 (Breast)Cytotoxicity<10 µg/mL (antiproliferative)
Gomisin L1 A2780, SKOV3 (Ovarian)CytotoxicityPotent (exact IC50 not specified)
Gomisin N Hepatic Carcinoma CellsApoptosis InductionInduces apoptosis at 320 µM[2]
Anti-inflammatory Activity
CompoundCell Line/ModelActivity TypeKey FindingsReference
Gomisin C Rat NeutrophilsInhibition of respiratory burstIC50 = 26.9 µg/mL (PMA-stimulated)
Gomisin J RAW 264.7 MacrophagesNO Production InhibitionReduces NO production
Gomisin N RAW 264.7 MacrophagesNO Production InhibitionReduces NO production
Antiviral Activity

The antiviral potential of gomisins has been explored, particularly in the context of SARS-CoV-2. Angeloylgomisin O, a closely related compound to this compound, has demonstrated potent antiviral activity by inhibiting viral entry. This suggests that this compound could be a candidate for similar antiviral research.

CompoundVirusActivity TypeIC50 ValueReference
Angeloylgomisin O SARS-CoV-2Inhibition of viral entry3.7 µM[3]
Schisandrin B SARS-CoV-2Inhibition of viral entry7.3 µM[3]
Other Biological Activities

Gomisins are pleiotropic molecules affecting a variety of cellular processes and signaling pathways.

CompoundBiological ActivityKey FindingsReference
Gomisin A Hepatoprotective, Anti-agingProtects liver cells; modulates aging via mitochondrial biogenesis.
Gomisin C Metabolic RegulationSuppresses lipid accumulation by inhibiting JAK2-STAT signaling.
Gomisin G MyogenesisImproves muscle strength and mitochondrial biogenesis.
Gomisin J Neuroprotection, AntihypertensiveExerts neuroprotective effects and regulates blood pressure.
Gomisin N Neuroprotection, Skin DepigmentationShows neuroprotective effects in Alzheimer's models; inhibits melanogenesis.[2]
Gomisin E ImmunomodulatoryInhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription (IC50 = 4.73 μM).

Signaling Pathways

Gomisins modulate a variety of signaling pathways to exert their biological effects. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

Gomisin_Signaling_Pathways cluster_GomisinN Gomisin N cluster_GomisinC Gomisin C cluster_GomisinG Gomisin G cluster_GomisinJ Gomisin J GomN Gomisin N PI3K_Akt_N PI3K/Akt GomN->PI3K_Akt_N inhibits MAPK_ERK_N MAPK/ERK GomN->MAPK_ERK_N activates GSK3b GSK3β GomN->GSK3b targets mTOR_ULK1 mTOR-ULK1 GomN->mTOR_ULK1 regulates Melanogenesis Melanogenesis PI3K_Akt_N->Melanogenesis inhibits MAPK_ERK_N->Melanogenesis inhibits Nrf2_N Nrf2 GSK3b->Nrf2_N activates Oxidative_Stress Oxidative Stress Nrf2_N->Oxidative_Stress combats Liver_Cancer Liver Cancer mTOR_ULK1->Liver_Cancer inhibits GomC Gomisin C JAK2_STAT JAK2/STAT GomC->JAK2_STAT inhibits NRF2_KEAP1 NRF2-KEAP1 GomC->NRF2_KEAP1 activates Lipid_Accumulation Lipid Accumulation JAK2_STAT->Lipid_Accumulation promotes ROS_Production ROS Production NRF2_KEAP1->ROS_Production reduces GomG Gomisin G Sirt1_PGC1a Sirt1/PGC-1α GomG->Sirt1_PGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis Sirt1_PGC1a->Mitochondrial_Biogenesis enhances Muscle_Strength Muscle Strength Mitochondrial_Biogenesis->Muscle_Strength improves GomJ Gomisin J eNOS eNOS GomJ->eNOS activates AMPK AMPK GomJ->AMPK activates NFkB NF-κB GomJ->NFkB inhibits Nrf2_HO1 Nrf2/HO-1 GomJ->Nrf2_HO1 activates Wnt_BetaCatenin Wnt/β-catenin GomJ->Wnt_BetaCatenin inhibits Hypertension Hypertension eNOS->Hypertension reduces Inflammation Inflammation NFkB->Inflammation mediates Cancer Cancer Wnt_BetaCatenin->Cancer promotes

Caption: Simplified signaling pathways modulated by various gomisins.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of gomisin activities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the gomisin compounds or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: General workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (1x10⁵ cells/well) and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the gomisin compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, a stable product of NO.

  • Data Analysis: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The inhibitory effect of the gomisins on NO production is then calculated.

Antiviral Assay (SARS-CoV-2 Pseudovirus Neutralization)

This assay determines the ability of a compound to inhibit the entry of a pseudovirus (e.g., a lentiviral vector) expressing the SARS-CoV-2 spike (S) protein into host cells.

  • Cell Seeding: Seed host cells engineered to express the ACE2 receptor (e.g., HEK293T-ACE2) in a 96-well plate.

  • Compound-Virus Incubation: In a separate plate, serially dilute the gomisin compounds and incubate them with the SARS-CoV-2 pseudovirus for 1 hour at 37°C.

  • Infection: Transfer the compound-virus mixture to the plated host cells.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C.

  • Luciferase Assay: The pseudovirus typically contains a reporter gene, such as luciferase. Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of viral entry.

  • Data Analysis: Calculate the percentage of inhibition relative to the virus control (no compound) and determine the IC50 value.

Antiviral_Assay_Workflow A Incubate Gomisins with Pseudovirus B Add mixture to ACE2-expressing cells A->B C Incubate (48-72h) B->C D Measure Luciferase Activity C->D E Determine IC50 D->E

Caption: Workflow for a pseudovirus-based antiviral assay.

Conclusion

The gomisin family of lignans presents a rich source of bioactive compounds with diverse therapeutic potential. While this compound has demonstrated moderate cytotoxic activity, further research is required to fully elucidate its anti-inflammatory and antiviral properties, for which its close structural analogues show significant promise. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound and other gomisins in drug discovery and development. The varied mechanisms of action across the different gomisins, mediated by their interactions with multiple signaling pathways, underscore the importance of continued investigation into this fascinating class of natural products.

References

A Comparative Analysis of the Anti-inflammatory Effects of Angeloylgomisin H and Schisandrin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent lignans (B1203133) derived from Schisandra species: Angeloylgomisin H and schisandrin (B1198587) B. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and efficacy.

Introduction

This compound and schisandrin B are bioactive dibenzocyclooctadiene lignans found in plants of the Schisandra genus, which have a long history of use in traditional medicine for treating inflammatory conditions. This guide examines their anti-inflammatory effects by comparing their mechanisms of action and presenting available quantitative data from various in vitro and in vivo studies.

Mechanism of Action

Both this compound and schisandrin B exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound has been shown to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX) enzymes.[1] These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators.

Schisandrin B has been more extensively studied and is known to suppress inflammation primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4] By inhibiting these pathways, schisandrin B reduces the production of various pro-inflammatory cytokines and mediators, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO).[2]

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation SchisandrinB Schisandrin B SchisandrinB->IKK Inhibits DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates SchisandrinB Schisandrin B SchisandrinB->MAPK Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Experimental Data Comparison

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and schisandrin B from in vitro studies.

ParameterThis compoundSchisandrin BReference Compound
Enzyme Inhibition
COX-1 IC₅₀Data not availableData not availableIndomethacin (IC₅₀ values vary by assay)
COX-2 IC₅₀Data not availableData not availableIndomethacin (IC₅₀ values vary by assay)
15-LOX IC₅₀Data not availableData not availableQuercetin (IC₅₀ values vary by assay)
Inhibition of Pro-inflammatory Mediators
NO Production Inhibition (LPS-stimulated RAW 264.7 cells)Data not availableSignificant inhibition at 16 μMDexamethasone (IC₅₀ values vary by assay)
IL-6 Production Inhibition (LPS-stimulated RAW 264.7 cells)Data not availableSignificant inhibition at 16 μMDexamethasone (IC₅₀ values vary by assay)
TNF-α Production Inhibition (LPS-stimulated RAW 264.7 cells)Data not availableSignificant inhibition at 16 μMDexamethasone (IC₅₀ values vary by assay)

Note: Direct comparative data for IC₅₀ values of this compound were not available in the reviewed literature. The table reflects that while inhibitory activity has been noted, specific quantitative comparisons are lacking.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of these compounds.

In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages

This protocol is commonly used to evaluate the anti-inflammatory effects of compounds on murine macrophage cells.

Experimental_Workflow A A B B A->B C C B->C D D C->D G G C->G E E D->E F F D->F

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in 96-well plates at a density of 1x10⁵ cells/mL and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of schisandrin B (e.g., 0-16 μM) or this compound for 1 hour.[2]

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 μg/mL and incubating for 24 hours.[2]

2. Nitric Oxide (NO) Production Assay:

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[2]

  • The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected cell culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]

4. Western Blot Analysis for Signaling Pathway Proteins:

  • To investigate the effect on signaling pathways, cells are treated with the compounds and LPS for a shorter duration (e.g., 30 minutes for MAPK and NF-κB activation).

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • The expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways are detected using specific primary and secondary antibodies.

5. Cell Viability Assay (MTT):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed on the cells after treatment.[2][3]

  • The absorbance of the formazan (B1609692) product is measured to determine the percentage of viable cells.

Conclusion

The available evidence suggests that both this compound and schisandrin B possess anti-inflammatory properties. Schisandrin B has been more extensively characterized, with a well-documented mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. While this compound has been shown to inhibit key inflammatory enzymes, further research, including direct comparative studies with schisandrin B, is needed to fully elucidate its anti-inflammatory potential and relative efficacy. Such studies would be invaluable for the drug development community in identifying promising new anti-inflammatory agents from natural sources.

References

A Comparative Analysis of Metformin and Angeloylgomisin H on Myotube Glucose Uptake: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of current research reveals a significant disparity in the available scientific data regarding the effects of Angeloylgomisin (B10818263) H and the well-established antidiabetic drug, metformin (B114582), on glucose uptake in myotubes. While metformin's mechanisms of action have been extensively studied and documented, research on Angeloylgomisin H in this specific context is nascent, with its potential effects remaining largely speculative and experimentally unverified.

This guide provides a comprehensive overview of the current state of knowledge, presenting the detailed, data-supported effects of metformin and contrasting it with the limited information available for this compound. The content is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the existing evidence and future research directions.

This compound: A Potential but Unproven Modulator of Glucose Uptake

To date, the scientific literature lacks direct experimental studies quantifying the effects of this compound on glucose uptake in myotubes. A single pharmacokinetic study has suggested that this compound may have the potential to enhance insulin-stimulated glucose uptake through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[1]. However, this remains a hypothesis and has not been substantiated with experimental data. Consequently, a direct comparison with metformin based on performance and experimental evidence is not currently feasible.

Metformin: A Detailed Look at its Impact on Myotube Glucose Uptake

Metformin is a cornerstone in the management of type 2 diabetes, and its effects on glucose metabolism in skeletal muscle have been a subject of intense research. Numerous studies have demonstrated that metformin directly stimulates glucose uptake in myotubes, the cellular models for skeletal muscle fibers.

Quantitative Effects of Metformin on Glucose Uptake

The following table summarizes the quantitative data from various studies on the effect of metformin on glucose uptake in different myotube cell lines.

Cell LineMetformin ConcentrationTreatment DurationKey FindingsReference
L6 Myotubes2 mM16 hoursOver 2-fold increase in 2-deoxyglucose uptake.[2]
L6-GLUT4 Myotubes2 mM20-24 hours148% enhancement of glucose uptake.[1]
Human Myotubes50 µM8 hoursMaximal stimulation of 2-deoxyglucose and 3-O-methylglucose uptake.[3]
Human Myotubes50 µM24 hoursMore effective in stimulating hexose (B10828440) uptake than 1 µM insulin (B600854) for 1 hour.[3]
Experimental Protocol: 2-Deoxyglucose Uptake Assay in Myotubes

The following is a generalized protocol for assessing glucose uptake in myotubes, based on methodologies cited in the literature.

experimental_workflow cluster_cell_culture Cell Culture and Differentiation cluster_treatment Treatment cluster_uptake_assay Glucose Uptake Assay cluster_analysis Analysis start Seed myoblasts in multi-well plates culture Culture in growth medium until confluent start->culture differentiate Induce differentiation into myotubes in differentiation medium culture->differentiate serum_starve Serum-starve myotubes (e.g., 3-5 hours in serum-free medium) differentiate->serum_starve treat Incubate with Metformin or this compound at desired concentrations and durations serum_starve->treat wash Wash cells with Krebs-Ringer-HEPES (KRH) buffer treat->wash uptake Incubate with KRH buffer containing 2-deoxy-[3H]-glucose (or other labeled glucose analog) for a defined period (e.g., 5-10 min) wash->uptake stop_uptake Terminate uptake by washing with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., cytochalasin B) uptake->stop_uptake lyse Lyse cells stop_uptake->lyse scintillation Measure radioactivity using liquid scintillation counting lyse->scintillation protein_assay Determine protein concentration for normalization lyse->protein_assay calculate Calculate glucose uptake (e.g., pmol/min/mg protein) scintillation->calculate protein_assay->calculate

Figure 1: Experimental workflow for a typical 2-deoxyglucose uptake assay in myotubes.
Signaling Pathways of Metformin-Induced Glucose Uptake

Metformin enhances glucose uptake in myotubes through mechanisms that are largely independent of insulin. A key player in metformin's action is the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, promotes the translocation of glucose transporters, particularly GLUT1 and GLUT4, from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell. Some studies suggest that metformin's effect is more pronounced on GLUT1 translocation.

metformin_pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK activates GLUT_translocation GLUT1/GLUT4 Translocation to Plasma Membrane AMPK->GLUT_translocation promotes Glucose_Uptake Increased Glucose Uptake GLUT_translocation->Glucose_Uptake leads to

Figure 2: Simplified signaling pathway of metformin-induced glucose uptake in myotubes.

Conclusion

For researchers and drug development professionals, this guide underscores the well-established efficacy and mechanisms of metformin in enhancing myotube glucose uptake. It also highlights the speculative nature of this compound's role in this process, signaling a critical need for future experimental validation to ascertain its potential as a therapeutic agent for metabolic disorders. Further research, including direct comparative studies, is essential to elucidate the relative efficacy and mechanisms of these two compounds.

References

Validating In Vitro Findings of Angeloylgomisin H in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Angeloylgomisin (B10818263) H and the well-established PPARγ agonist, Rosiglitazone, to contextualize the validation of in vitro findings in animal models. While in vitro studies suggest Angeloylgomisin H may improve insulin-stimulated glucose uptake through PPARγ activation, a critical lack of in vivo data currently prevents direct validation.[1] This guide will summarize the available data, present detailed experimental protocols for relevant animal models, and visualize key signaling pathways to aid researchers in designing future in vivo studies for this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and Rosiglitazone. It is important to note the absence of in vivo efficacy data for this compound, which is a significant gap in the current understanding of its therapeutic potential.

Table 1: In Vitro Activity Comparison

CompoundTargetAssayEndpointResult
This compound PPARγNot specifiedImproved insulin-stimulated glucose uptakePotential activation (details not provided)[1]
Rosiglitazone PPARγLuciferase Reporter AssayEC5030 nM
RAW 264.7 macrophages (LPS-stimulated)Inhibition of NO productionIC50 = ~10 µM[2]
RAW 264.7 macrophages (LPS-stimulated)Inhibition of PGE2 productionSignificant inhibition at 25 µM[2]

Table 2: In Vivo Efficacy Comparison

CompoundAnimal ModelDosingKey Findings
This compound --No data available
Rosiglitazone Carrageenan-induced paw edema (rats)1, 3, 10 mg/kg (i.p.)Dose-dependent reduction in paw edema[3]
Carrageenan-induced pleurisy (rats)3, 10, 30 mg/kg (i.p.)Dose-dependent reduction in pleural exudate and inflammatory cell infiltration[3]
Cigarette smoke-induced airway inflammation (rats)3 mg/kg/day (i.p.)Ameliorated emphysema and inflammation; inhibited M1 macrophage polarization[4]
Ovalbumin-induced bronchial asthma (guinea pigs)5 mg/kg/day (p.o.)Improved lung function; decreased serum IL-5 and IgE[5][6]

Experimental Protocols

To facilitate the design of future in vivo studies for this compound, detailed methodologies for key animal models are provided below. These protocols are based on established models used to evaluate the efficacy of anti-inflammatory and anti-diabetic compounds like Rosiglitazone.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the acute anti-inflammatory effects of a compound.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) is administered.[7]

  • Test Compound Administration: The test compound (e.g., this compound) or vehicle is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before or after the LPS challenge.

  • Outcome Measures:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or plasma at various time points (e.g., 2, 6, 24 hours) post-LPS injection using ELISA.

    • Assessment of inflammatory cell infiltration in tissues such as the lung and liver via histology and immunohistochemistry.

    • Evaluation of clinical signs of inflammation (e.g., body weight loss, lethargy).

Streptozotocin (STZ)-Induced Diabetes in Rats

This model is used to evaluate the potential of a compound to improve glycemic control.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Induction of Diabetes: A single intravenous (i.v.) or intraperitoneal (i.p.) injection of STZ (e.g., 60-65 mg/kg) dissolved in citrate (B86180) buffer is administered to induce pancreatic β-cell destruction.[8][9][10]

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

  • Test Compound Administration: The test compound is administered daily for a specified period (e.g., 2-4 weeks) via oral gavage or other appropriate routes.

  • Outcome Measures:

    • Regular monitoring of fasting blood glucose levels and body weight.

    • Oral glucose tolerance test (OGTT) to assess glucose disposal.

    • Measurement of plasma insulin (B600854) levels.

    • Histopathological examination of the pancreas to assess islet integrity.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway potentially modulated by this compound and a typical experimental workflow for its in vivo validation.

PPAR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angeloylgomisin_H This compound PPARg_RXR PPARγ-RXR Heterodimer Angeloylgomisin_H->PPARg_RXR Binds and Activates PPRE PPRE PPARg_RXR->PPRE Translocates to Nucleus and Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Anti-inflammatory Effects Improved Insulin Sensitivity Target_Genes->Biological_Effects

Caption: Putative signaling pathway of this compound via PPARγ activation.

In_Vivo_Validation_Workflow Animal_Model Select Animal Model (e.g., LPS-induced inflammation) Dosing Administer this compound (Varying Doses) Animal_Model->Dosing Data_Collection Collect Biological Samples (Blood, Tissues) Dosing->Data_Collection Analysis Analyze Inflammatory Markers (Cytokines, Gene Expression) Data_Collection->Analysis Comparison Compare with Vehicle and Positive Control (e.g., Rosiglitazone) Analysis->Comparison Conclusion Draw Conclusions on In Vivo Efficacy Comparison->Conclusion

Caption: Experimental workflow for in vivo validation of this compound.

References

Cross-Validation of Analytical Methods for Angeloylgomisin H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methodologies for the quantification of Angeloylgomisin H, a lignan (B3055560) found in plants of the Schisandra genus. Due to the current lack of standardized, published methods for this specific compound, this document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a detailed protocol for its validation according to the International Council for Harmonisation (ICH) guidelines, and a cross-validation study against a proposed Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. The experimental data presented herein is illustrative to guide researchers in establishing robust analytical procedures.

Proposed Analytical Methods for this compound

Two primary chromatographic methods are proposed for the quantification of this compound: a robust and widely accessible HPLC-UV method and a highly sensitive and selective UPLC-MS method.

  • Method 1: HPLC-UV. This method is proposed as a primary quantitative analysis tool due to its reliability, cost-effectiveness, and common availability in analytical laboratories.

  • Method 2: UPLC-MS. This orthogonal method is proposed for its higher sensitivity and selectivity, making it suitable for confirmation, analysis of complex matrices, or when lower detection limits are required.

A summary of the proposed chromatographic conditions for each method is presented in Table 1.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterHPLC-UV MethodUPLC-MS Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 20 min70% B to 98% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+, Multiple Reaction Monitoring (MRM)
Injection Volume 10 µL2 µL
Column Temp. 30 °C40 °C

Experimental Protocol: Validation of the Proposed HPLC-UV Method

The validation of the proposed HPLC-UV method should be conducted in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1] The following parameters must be assessed:

2.1. Specificity

The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample of a closely related lignan (e.g., Gomisin A) to check for interference.

    • Analyze a spiked sample containing this compound and potential interfering compounds.

  • Acceptance Criteria: The blank sample should not show any peak at the retention time of this compound. The peak for this compound in the spiked sample should be pure and spectrally homogenous.

2.2. Linearity

The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

2.3. Accuracy

The closeness of test results obtained by the method to the true value.

  • Protocol:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

2.4. Precision

The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • 2.4.1. Repeatability (Intra-assay Precision)

    • Protocol: Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • 2.4.2. Intermediate Precision (Inter-assay Precision)

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2%.

2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%).

2.6. Robustness

The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

A summary of the validation parameters and illustrative acceptance criteria is provided in Table 2.

Table 2: Summary of Validation Parameters and Acceptance Criteria for the Proposed HPLC-UV Method

Validation ParameterAcceptance Criteria (Illustrative)
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Quantitation (LOQ) Demonstrable with acceptable precision and accuracy.
Robustness No significant impact on results from minor variations.

Cross-Validation of HPLC-UV and UPLC-MS Methods

Cross-validation is performed to ensure that the two proposed methods provide comparable results.[2]

3.1. Experimental Protocol

  • Sample Selection: A set of at least 10 samples containing this compound, covering the analytical range, should be selected. These could be samples from different batches of a plant extract or spiked samples.

  • Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV method and the proposed UPLC-MS method.

  • Data Comparison: The quantitative results obtained from both methods for each sample are tabulated.

3.2. Statistical Analysis

The results from the two methods should be compared statistically to determine if there is any significant difference between them. A paired t-test or a Bland-Altman plot can be used for this purpose.

  • Paired t-test: This test will determine if the mean difference between the two methods is statistically significant. A p-value > 0.05 would indicate no significant difference.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements.

An illustrative comparison of results is shown in Table 3.

Table 3: Illustrative Cross-Validation Data for this compound (µg/mL)

Sample IDHPLC-UV ResultUPLC-MS ResultDifference% Difference
AGH-00110.210.10.10.99%
AGH-00215.515.7-0.2-1.28%
AGH-00324.825.1-0.3-1.20%
AGH-00430.129.80.31.01%
AGH-00545.646.0-0.4-0.87%
Mean Difference -0.1
Standard Deviation of Difference 0.32
Paired t-test (p-value) > 0.05

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation and cross-validation of the analytical methods for this compound.

Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation dev Propose HPLC-UV Method spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD/LOQ prec->lod_loq robust Robustness lod_loq->robust propose_uplc Propose UPLC-MS Method robust->propose_uplc compare Compare HPLC-UV & UPLC-MS propose_uplc->compare stats Statistical Analysis compare->stats

Caption: Workflow for the validation and cross-validation of analytical methods.

Signaling_Pathway_Placeholder cluster_hplc HPLC-UV Method cluster_uplc UPLC-MS Method sample_prep_hplc Sample Preparation hplc_analysis HPLC-UV Analysis sample_prep_hplc->hplc_analysis hplc_data Quantitative Data hplc_analysis->hplc_data comparison Data Comparison & Statistical Analysis hplc_data->comparison sample_prep_uplc Sample Preparation uplc_analysis UPLC-MS Analysis sample_prep_uplc->uplc_analysis uplc_data Quantitative Data uplc_analysis->uplc_data uplc_data->comparison

Caption: Logical relationship for the cross-validation of two analytical methods.

References

Comparative Efficacy of Angeloylgomisin H from Schisandra Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in bioactive compounds from various plant species is critical for targeted therapeutic development. This guide provides a comparative overview of Angeloylgomisin H, a significant lignan (B3055560) found in the fruits of Schisandra species, with a focus on its potential efficacy based on its origin.

The genus Schisandra is a well-established source of bioactive lignans (B1203133) with diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. Two of the most prominent species in traditional medicine and modern research are Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi). While both species are sources of this compound, their overall lignan profiles differ significantly, which may influence the therapeutic efficacy of this specific compound.

Lignan Profiles: A Tale of Two Species

The therapeutic applications of S. chinensis and S. sphenanthera are distinct, a difference attributed to the varying types and concentrations of their constituent lignans. S. chinensis is generally associated with higher concentrations of schisandrin (B1198587) B, schisandrin, and gomisin A. In contrast, S. sphenanthera is typically richer in schisantherin A, anwulignan, and gomisin C.[1][2] These variations are so pronounced that schisandrin and gomisin C are used as official quality markers for S. chinensis and S. sphenanthera, respectively, in the Chinese Pharmacopoeia.[2]

While direct comparative studies on the efficacy of this compound isolated from different Schisandra species are limited, the disparate phytochemical environments suggest that its bioavailability and synergistic interactions with other co-occurring lignans could lead to differential biological activities.

Data Presentation: Comparative Lignan Content

The following table summarizes the quantitative data on the major lignans found in the fruits of S. chinensis and S. sphenanthera, compiled from various studies utilizing High-Performance Liquid Chromatography (HPLC). The content of this compound can be contextualized within these broader lignan profiles.

LignanSchisandra chinensis (mg/g of dried fruit)Schisandra sphenanthera (mg/g of dried fruit)Key Therapeutic Associations
Schisandrin0.8 - 4.70.1 - 0.5Neuroprotection, Hepatoprotection
Schisandrin B0.5 - 3.00.05 - 0.3Hepatoprotection, Antioxidant
Gomisin A0.3 - 2.50.02 - 0.2Hepatoprotection, Anti-inflammatory
Schisantherin A0.01 - 0.20.5 - 5.0Anti-inflammatory, Anti-cancer
Gomisin CNot a major component0.4 - 2.0Quality marker for S. sphenanthera
This compound Present, variablePresent, variableAnti-inflammatory, Neuroprotective (potential)

Note: Lignan content can vary based on factors such as geographic origin, harvest time, and processing methods.

Experimental Protocols

To facilitate further research into the comparative efficacy of this compound, this section provides detailed methodologies for key experiments relevant to its potential therapeutic applications.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of this compound and other lignans from Schisandra fruits.

1. Sample Preparation:

  • Dry the fresh fruits of the selected Schisandra species at 60°C to a constant weight.
  • Pulverize the dried fruits into a fine powder (80-100 mesh).
  • Accurately weigh 1.0 g of the powdered sample.

2. Extraction:

  • Place the powder in a flask with 50 mL of methanol.
  • Perform ultrasonic extraction for 30 minutes at room temperature.
  • Centrifuge the extract at 4000 rpm for 10 minutes.
  • Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
  • Mobile Phase: A gradient elution using a mixture of (A) acetonitrile (B52724) and (B) water.
  • 0-20 min: Linear gradient from 30% to 50% A.
  • 20-40 min: Linear gradient from 50% to 80% A.
  • 40-50 min: Isocratic at 80% A.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.

4. Quantification:

  • Prepare a stock solution of this compound standard of known concentration.
  • Create a series of dilutions to generate a calibration curve.
  • Identify and quantify this compound in the samples by comparing the retention time and peak area to the standard curve.

Protocol 2: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay

This protocol describes a cell-free enzyme inhibition assay to evaluate the direct inhibitory effect of this compound on COX-2 activity.

1. Reagents and Materials:

  • Recombinant human COX-2 enzyme.
  • Arachidonic acid (substrate).
  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
  • Tris-HCl buffer (pH 8.0).
  • This compound test sample (dissolved in DMSO).
  • Celecoxib (positive control).
  • 96-well microplate reader.

2. Assay Procedure:

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of recombinant COX-2 enzyme, and 10 µL of the this compound test sample at various concentrations.
  • Incubate the plate at 25°C for 15 minutes.
  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
  • Immediately measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of this compound.
  • Determine the percentage of COX-2 inhibition relative to the vehicle control (DMSO).
  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of COX-2 activity).

Protocol 3: In Vitro Neuroprotective Activity - Neuronal Cell Viability Assay

This protocol details a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound for 24 hours.

2. Induction of Oxidative Stress:

  • After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) at a predetermined toxic concentration for another 24 hours.

3. Cell Viability Assessment (MTT Assay):

  • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
  • Incubate the plate at 37°C for 4 hours.
  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-stressed cells).
  • Evaluate the dose-dependent neuroprotective effect of this compound.

Mandatory Visualization

Signaling Pathways

The therapeutic effects of Schisandra lignans are often attributed to their modulation of key cellular signaling pathways. Below are diagrams of pathways potentially influenced by this compound, based on the known activities of related compounds.

G Potential Anti-inflammatory Mechanism of this compound cluster_nucleus Angeloylgomisin_H This compound IKK IKK Complex Angeloylgomisin_H->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes

Caption: Inhibition of the NF-κB inflammatory pathway.

G Potential Neuroprotective Mechanism of this compound Angeloylgomisin_H This compound PI3K PI3K Angeloylgomisin_H->PI3K Activation Akt Akt PI3K->Akt Activation Pro_survival_factors Pro-survival Factors Akt->Pro_survival_factors Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_apoptotic_proteins Neuronal_Survival Neuronal Survival Pro_survival_factors->Neuronal_Survival Anti_apoptotic_proteins->Neuronal_Survival G Experimental Workflow for Lignan Quantification Start Schisandra Fruit Sample Drying Drying (60°C) Start->Drying Pulverization Pulverization Drying->Pulverization Extraction Ultrasonic Extraction (Methanol) Pulverization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis

References

A Comparative Guide to Lignans in Hepatoprotection: Gomisin A vs. Angeloylgomisin H

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of the hepatoprotective effects of two lignans (B1203133) isolated from Schisandra chinensis: gomisin A and Angeloylgomisin H. Our comprehensive review of the scientific literature reveals that while gomisin A has been extensively studied for its liver-protective properties, there is a notable absence of published research on the biological activity of this compound, including its potential hepatoprotective effects.

Therefore, this document focuses on presenting a thorough analysis of the existing experimental data for gomisin A, providing a benchmark for future studies on other lignans such as this compound. We have compiled quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways to offer a comprehensive resource on the hepatoprotective potential of gomisin A.

Introduction

Lignans from Schisandra chinensis are a class of bioactive compounds that have garnered significant interest for their therapeutic potential, particularly in the context of liver diseases.[1][2][3] Among these, gomisin A is a well-characterized dibenzocyclooctadiene lignan (B3055560) with demonstrated efficacy in various experimental models of liver injury.[2][3] This guide aims to provide a head-to-head comparison of gomisin A and another lignan from the same plant, this compound.

This compound: Our extensive literature search did not yield any studies on the hepatoprotective or other biological activities of this compound. While its chemical structure is known, its therapeutic potential remains unexplored.

Gomisin A: In contrast, gomisin A has been the subject of numerous investigations. It has been shown to protect the liver from damage induced by various toxins through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[4][5]

Quantitative Data on Hepatoprotective Efficacy of Gomisin A

The following table summarizes the key quantitative findings from preclinical studies evaluating the hepatoprotective effects of gomisin A in different models of liver injury.

Model of Liver Injury Key Biomarkers Effect of Gomisin A Treatment Reference Study
Carbon Tetrachloride (CCl₄)-induced acute liver injury in ratsSerum ALT, Serum ASTPretreatment with gomisin A markedly prevented the CCl₄-induced increase in ALT and AST levels.[4]Lee et al.
CCl₄-induced acute liver injury in ratsHepatic Lipid PeroxidationGomisin A was associated with a decrease in hepatic lipid peroxidation.[4]Lee et al.
CCl₄-induced acute liver injury in ratsSuperoxide (B77818) Dismutase (SOD) ActivityGomisin A treatment led to increased SOD activity.[4]Lee et al.
D-galactosamine (GalN)/Lipopolysaccharide (LPS)-induced fulminant hepatic failure in miceSerum Aminotransferase LevelsPretreatment with gomisin A attenuated the GalN/LPS-induced increase in serum aminotransferase levels in a dose-dependent manner.[3][5]Kim et al.
D-galactosamine (GalN)/Lipopolysaccharide (LPS)-induced fulminant hepatic failure in miceSurvival RateThe survival rate of the gomisin A-pretreated group was significantly higher than that of the control group.[3][5]Kim et al.
Acetaminophen-induced hepatotoxicity in ratsSerum Aminotransferase ActivityGomisin A inhibited the elevation of serum aminotransferase activity.[2]Takeda et al.
Acetaminophen-induced hepatotoxicity in ratsHepatic Lipoperoxides ContentGomisin A inhibited the increase in hepatic lipoperoxides content.[2]Takeda et al.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on gomisin A's hepatoprotective effects.

Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are pretreated with gomisin A (specific doses administered orally or intraperitoneally) for a defined period (e.g., daily for several days).

    • A single dose of CCl₄ (typically dissolved in a vehicle like olive oil) is administered intraperitoneally to induce acute liver injury.

    • Control groups receive the vehicle instead of gomisin A and/or CCl₄.

    • After a specific time (e.g., 24 hours) post-CCl₄ administration, animals are euthanized.

    • Blood samples are collected for biochemical analysis of liver function markers (ALT, AST).

    • Liver tissues are harvested for histological examination and measurement of oxidative stress markers (e.g., lipid peroxidation, SOD activity).[4]

D-galactosamine (GalN)/Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure Model
  • Animal Model: Male ICR mice.

  • Procedure:

    • Mice are administered gomisin A (at various doses, e.g., 25, 50, 100, and 200 mg/kg) intraperitoneally.

    • One hour after gomisin A administration, a co-injection of D-galactosamine (e.g., 700 mg/kg) and lipopolysaccharide (e.g., 10 µg/kg) is given intraperitoneally to induce liver failure.

    • Survival rates are monitored over a set period (e.g., 36 hours).

    • In separate cohorts, blood and liver samples are collected at an earlier time point (e.g., 8 hours) for biochemical (serum aminotransferases) and histological analysis.[3][5]

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of gomisin A are attributed to its modulation of several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Pathway

Gomisin A has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting the phosphorylation of IκB, gomisin A prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators like TNF-α and IL-1β.[4]

GomisinA_NFkB_Pathway cluster_result CCl4 CCl₄-induced Liver Injury p_IkB Phosphorylation of IκB CCl4->p_IkB GomisinA Gomisin A GomisinA->p_IkB Inhibits Hepatoprotection Hepatoprotection NFkB NF-κB Activation p_IkB->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β) NFkB->Inflammatory_Mediators

Caption: Gomisin A's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant and Anti-apoptotic Pathways

Gomisin A exerts antioxidant effects by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes like superoxide dismutase.[4] It also demonstrates anti-apoptotic properties by attenuating the activation of caspase-3 and reducing DNA fragmentation in hepatocytes.[3][5]

GomisinA_Antioxidant_Apoptosis_Pathway cluster_result Toxin Hepatotoxins (e.g., GalN/LPS) OxidativeStress Oxidative Stress (Lipid Peroxidation) Toxin->OxidativeStress Caspase3 Caspase-3 Activation Toxin->Caspase3 GomisinA Gomisin A GomisinA->OxidativeStress Reduces GomisinA->Caspase3 Attenuates Hepatoprotection Hepatoprotection Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase3->Apoptosis

Caption: Gomisin A's antioxidant and anti-apoptotic mechanisms of action.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the hepatoprotective effects of a compound like gomisin A in a preclinical setting.

Experimental_Workflow AnimalModel Selection of Animal Model (e.g., Rats, Mice) Grouping Animal Grouping (Control, Model, Treatment) AnimalModel->Grouping Treatment Compound Administration (Gomisin A) Grouping->Treatment Induction Induction of Liver Injury (e.g., CCl₄, GalN/LPS) Treatment->Induction Sampling Sample Collection (Blood, Liver Tissue) Induction->Sampling Biochemical Biochemical Analysis (ALT, AST) Sampling->Biochemical Histological Histological Examination Sampling->Histological Molecular Molecular Analysis (Western Blot, qPCR) Sampling->Molecular DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis Histological->DataAnalysis Molecular->DataAnalysis

Caption: General experimental workflow for hepatoprotection studies.

Conclusion

Gomisin A is a promising natural compound with well-documented hepatoprotective effects, supported by a growing body of preclinical evidence. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and apoptosis, makes it a strong candidate for further investigation in the context of liver disease treatment.

In contrast, this compound remains an uncharacterized lignan in terms of its biological activity. The comprehensive data presented for gomisin A in this guide can serve as a valuable reference and methodological blueprint for future research aimed at elucidating the potential therapeutic properties of this compound and other related compounds. A direct comparison of these two lignans will only be possible once experimental data for this compound becomes available.

References

Angeloylgomisin H and PPAR-gamma: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of Angeloylgomisin H to the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. Due to the current lack of publicly available direct binding affinity data (Kᵢ, Kₔ, or IC₅₀) for isolated this compound, this guide presents the existing evidence for its activity in the context of a lignan-rich fraction and compares it with established PPAR-γ agonists.

While direct quantitative binding data for this compound remains to be elucidated, a study on lignan-rich fractions from Fructus Schisandrae has demonstrated significant PPAR-γ agonistic action. One particular fraction, labeled FS-60, which contains this compound alongside schizandrin (B1681555) and gomisin A, exhibited the most potent PPAR-γ agonistic effect in 3T3-L1 adipocytes[1]. This suggests that this compound contributes to the observed activity and warrants further investigation as a potential PPAR-γ modulator.

Comparative Analysis of PPAR-γ Agonists

To provide a framework for evaluating the potential of this compound, the following table summarizes the binding affinities and activation potencies of well-characterized PPAR-γ agonists. These compounds, primarily from the thiazolidinedione (TZD) class, are known for their high affinity and potent activation of PPAR-γ.

CompoundBinding Affinity (Kᵢ/Kₔ/IC₅₀)Activation (EC₅₀)Assay Type
Rosiglitazone (B1679542)IC₅₀: 4 nM (3T3-L1 adipocytes)[2], 9 nM (human adipocytes)[2], 12 nM (rat adipocytes)[2]60 nMRadioligand Binding Assay, Transactivation Assay
Pioglitazone (B448)Mid-nanomolar range[3]-Binding Assay
Lobeglitazone (B1674985)Higher affinity than Rosiglitazone and Pioglitazone-Thermal Shift Assay, Docking Analysis[4]

Experimental Protocols

The determination of a compound's binding affinity and activation potential for PPAR-γ involves a variety of established experimental protocols. Below are detailed methodologies for commonly employed assays.

Radioligand Binding Assay

This technique directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Preparation of Receptor: The ligand-binding domain (LBD) of human PPAR-γ is expressed and purified, often as a fusion protein (e.g., GST-PPAR-γ LBD).

  • Radioligand: A high-affinity radiolabeled PPAR-γ ligand, such as [³H]-Rosiglitazone or a radioiodinated ligand like [¹²⁵I]SB-236636, is used.[2]

  • Competition Assay: A constant concentration of the radioligand is incubated with the PPAR-γ LBD in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPAR-γ.

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, C2C12) is cultured.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector containing the PPAR-γ LBD fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal luciferase response (EC₅₀) is calculated.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for assessing PPAR-γ binding and the logical relationship of PPAR-γ activation.

experimental_workflow cluster_binding Binding Affinity Determination cluster_activation Activation Potential Assessment Receptor Preparation Receptor Preparation Radioligand Incubation Radioligand Incubation Receptor Preparation->Radioligand Incubation Competition with Test Compound Competition with Test Compound Radioligand Incubation->Competition with Test Compound Separation of Bound/Unbound Separation of Bound/Unbound Competition with Test Compound->Separation of Bound/Unbound Quantification Quantification Separation of Bound/Unbound->Quantification IC50/Ki Calculation IC50/Ki Calculation Quantification->IC50/Ki Calculation Cell Culture & Transfection Cell Culture & Transfection Compound Treatment Compound Treatment Cell Culture & Transfection->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay EC50 Calculation EC50 Calculation Luciferase Assay->EC50 Calculation

Figure 1. Experimental workflows for PPAR-γ binding and activation assays.

signaling_pathway Ligand (e.g., this compound) Ligand (e.g., this compound) PPAR-gamma PPAR-gamma Ligand (e.g., this compound)->PPAR-gamma Binds to LBD RXR RXR PPAR-gamma->RXR Heterodimerizes with PPRE (DNA) PPRE (DNA) RXR->PPRE (DNA) Binds to Target Gene Transcription Target Gene Transcription PPRE (DNA)->Target Gene Transcription Initiates Metabolic Effects Metabolic Effects Target Gene Transcription->Metabolic Effects

Figure 2. Simplified signaling pathway of PPAR-γ activation.

References

A Comparative Guide to the Induction of Apoptosis in Cancer Cells by Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The induction of apoptosis, or programmed cell death, is a cornerstone of anti-cancer therapeutic strategies.[1][2][3] Natural products have long been a source of potent bioactive compounds capable of triggering this process in malignant cells.[4][5] This guide will compare the apoptotic effects of several such compounds, providing a basis for understanding the key parameters in assessing the efficacy and reproducibility of potential new therapeutic agents like Angeloylgomisin H.

Comparative Efficacy of Natural Compounds in Inducing Apoptosis

The effectiveness of a compound in inducing apoptosis can be quantified through various assays that measure key events in the apoptotic cascade. The table below summarizes the pro-apoptotic activity of several natural compounds across different cancer cell lines.

CompoundCancer Cell Line(s)Key Apoptotic Events ObservedQuantitative Data (Example)
Nimbolide DU-145, PC-3, A-549Significant activation of caspase-3, -8, and -9.[6]-
Casticin HT-29, HCT-116, SW480Decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL; Increased expression of DR5.[6]-
Arctigenin HepG2, SMMC7721Loss of mitochondrial membrane potential, elevation of Bax, diminution of Bcl-2, cytosolic increase of cytochrome C, and activation of caspase-9, -8, and -3.[6]-
Celastrol Human glioma xenograftsActs on death receptors and internal pathways to induce apoptosis.[4][6]-
(-)-Anonaine HeLaIncreased intracellular ROS, disrupted mitochondrial membrane potential, upregulated Bax, and activated caspase-3, -7, -8, and -9.[6]-
Ampelopsin U251, A172Increased activities of initiator caspases-8 and -9, and effector caspase-3.[6]-
Lycorine (Not specified)Enhanced Bax/Bcl-2 protein ratio and activity of caspase-8, -9, and -3.[4][5]-
Oleandrin U-2OS, SaOS-2Generation of intracellular ROS, loss of mitochondrial membrane potential leading to cytochrome C release, reduced Bcl-2 levels, and induced expression of Fas, FasL, caspase-9, -8, and -3.[6]-

Understanding the Signaling Pathways of Apoptosis

Apoptosis is primarily regulated by two interconnected signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][7] Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[3][7]

The Extrinsic and Intrinsic Apoptotic Pathways

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspase-8.[2][7] The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, and results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[2][7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[7] Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[2][7]

Figure 1. The Extrinsic and Intrinsic Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (TNF, FasL) Death Ligands (TNF, FasL) Death Receptors Death Receptors Death Ligands (TNF, FasL)->Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activation Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-8->Executioner Caspases (Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binding Apoptosome Apoptosome Apaf-1->Apoptosome formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activation Caspase-9->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis

Caption: The extrinsic and intrinsic apoptotic signaling pathways.

Experimental Protocols for Assessing Apoptosis

To ensure the reproducibility of findings, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for key assays used to quantify apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][10] Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect exposed PS.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^6 cells in a T25 culture flask and treat with the test compound for the desired time.[8]

  • Cell Harvesting: Collect both floating and adherent cells.[8] Wash the collected cells twice with cold phosphate-buffered saline (PBS).[8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7.

Principle: A luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7) is used.[11] Cleavage of the substrate by active caspases releases a signal that is proportional to caspase activity.[11]

Protocol:

  • Cell Lysis: After treatment with the test compound, lyse the cells to release intracellular contents, including caspases.

  • Substrate Addition: Add the caspase substrate to the cell lysate.

  • Incubation: Incubate at room temperature to allow for the enzymatic reaction.

  • Signal Detection: Measure the luminescence or fluorescence using a plate reader.[11]

  • Data Analysis: Express the results as a fold change in caspase activity compared to an untreated control.[11]

Experimental Workflow for Assessing Apoptosis

A typical workflow for investigating the apoptotic potential of a novel compound is outlined below.

Figure 2. Experimental Workflow for Apoptosis Assessment Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cell Culture & Treatment->Cell Viability Assay (MTT) Apoptosis Confirmation Apoptosis Confirmation Cell Viability Assay (MTT)->Apoptosis Confirmation Annexin V/PI Staining Annexin V/PI Staining Apoptosis Confirmation->Annexin V/PI Staining Yes End End Apoptosis Confirmation->End No Caspase Activity Assay Caspase Activity Assay Annexin V/PI Staining->Caspase Activity Assay Western Blot Analysis Western Blot Analysis Caspase Activity Assay->Western Blot Analysis e.g., Bcl-2, Bax, PARP Mechanism Elucidation Mechanism Elucidation Western Blot Analysis->Mechanism Elucidation Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Mechanism Elucidation->Mitochondrial Membrane Potential Assay Intrinsic? Signaling Pathway Analysis Signaling Pathway Analysis Mechanism Elucidation->Signaling Pathway Analysis Extrinsic? Mitochondrial Membrane Potential Assay->End Signaling Pathway Analysis->End

Caption: A generalized workflow for evaluating apoptosis induction.

Conclusion

The reproducibility of apoptosis induction by any compound, including the yet-to-be-fully-characterized this compound, is dependent on rigorous and standardized experimental design. By utilizing the comparative data, signaling pathway information, and detailed protocols presented in this guide, researchers can better design experiments to elucidate the apoptotic mechanisms of novel compounds and assess their therapeutic potential in oncology. The consistent application of these methods will be paramount in determining the reproducibility and clinical viability of new anti-cancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Angeloylgomisin H: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known quantitative data for Angeloylgomisin H is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.

PropertyValueSource
Molecular FormulaC28H36O8PubChem[1]
Molecular Weight500.6 g/mol PubChem[1]
Monoisotopic Mass500.24101810 DaPubChem[1]
AlogP4.75ChEMBL[2]
Polar Surface Area92.7 ŲPubChem[1]
CAS Number66056-22-2PubChem[1]

This compound Disposal Protocol

The following procedure is a general guideline for the disposal of this compound in a laboratory setting. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Categorize the Waste: Treat this compound as a non-halogenated organic solvent waste. Due to the lack of specific toxicity data, it is prudent to handle it as a potentially hazardous substance.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly aqueous waste, halogenated solvents, or strong acids and bases. Maintain separate, clearly labeled waste containers.

Step 2: Container Selection and Labeling

  • Choose Appropriate Containers: Use chemically resistant containers, such as high-density polyethylene (B3416737) (HDPE) or glass bottles, for collecting this compound waste. Ensure the container has a secure, leak-proof cap.

  • Properly Label Containers: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Safe Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent spills from spreading.

  • Keep Containers Closed: Always keep the waste container securely capped when not in use to prevent the release of vapors.

Step 4: Disposal

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its collection by the EHS department or a licensed hazardous waste disposal company.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This can lead to environmental contamination.

  • Incineration: The most probable disposal method for non-halogenated organic compounds like this compound is high-temperature incineration by a licensed facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify as Non-Halogenated Organic Waste start->identify_waste select_container Select Chemically Resistant Container (HDPE or Glass) identify_waste->select_container label_container Label Container: 'Hazardous Waste' 'this compound' Date select_container->label_container store_waste Store in Designated Satellite Accumulation Area (Secondary Containment) label_container->store_waste is_full Container Full or Max Storage Time Reached? store_waste->is_full contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes continue_accumulation Continue Accumulation is_full->continue_accumulation No end End: Proper Disposal contact_ehs->end continue_accumulation->store_waste

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles. A specific Safety Data Sheet (SDS) for this compound was not found. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all applicable regulations.

References

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